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  • Product: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde
  • CAS: 1283718-64-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8)

[1][2][3] Executive Summary 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8) is a specialized fluorinated building block used critically in the synthesis of advanced medicinal pharmacophores and organometallic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8) is a specialized fluorinated building block used critically in the synthesis of advanced medicinal pharmacophores and organometallic ligands.[1][2] As a tri-substituted benzene derivative, it offers a unique combination of electronic modulation (via the electronegative fluorine at C3) and steric constraint (via the methyl group at C4), while retaining the versatile reactivity of the salicylaldehyde core (ortho-hydroxyaldehyde).

This guide serves as a definitive technical resource for researchers utilizing this compound in structure-activity relationship (SAR) studies , Schiff base ligand design , and heterocyclic synthesis .

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]

PropertySpecification
CAS Registry Number 1283718-64-8
IUPAC Name 3-Fluoro-2-hydroxy-4-methylbenzaldehyde
Synonyms 3-Fluoro-4-methylsalicylaldehyde; 2-Hydroxy-3-fluoro-4-methylbenzaldehyde
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~7.5 - 8.0 (Phenolic OH, predicted)
LogP ~2.1 (Predicted)
Structural Analysis

The compound features an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the molecule but also reduces the nucleophilicity of the phenol, a factor that must be considered during derivatization. The fluorine atom at the C3 position exerts a strong inductive withdrawing effect (-I), increasing the acidity of the phenol relative to non-fluorinated analogs and altering the electronics of the aldehyde for condensation reactions.

Synthesis & Manufacturing Methodologies

While various formylation methods exist (Reimer-Tiemann, Duff), the Magnesium-Mediated Ortho-Formylation is the most reliable, high-yielding, and regioselective protocol for this specific scaffold. This method avoids the poor yields and tarry byproducts associated with traditional electrophilic aromatic substitutions on fluorinated phenols.

Core Protocol: MgCl₂-Mediated Formylation

Precursor: 2-Fluoro-3-methylphenol Reagents: Magnesium Chloride (MgCl₂), Triethylamine (Et₃N), Paraformaldehyde ((CH₂O)ₙ), Acetonitrile (MeCN).

Reaction Mechanism & Logic[3][4]
  • Coordination: The magnesium ion coordinates with the phenoxide oxygen (generated by Et₃N), forming a magnesium phenoxide species.

  • Regiocontrol: The magnesium center acts as a template, coordinating with paraformaldehyde to direct the formylation exclusively to the ortho position (C6 of the phenol, which becomes C1 of the benzaldehyde).

  • Redox Neutrality: Unlike Reimer-Tiemann, this does not require carbene intermediates, resulting in cleaner conversion.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Nitrogen atmosphere.

  • Solvation: Charge the flask with 2-Fluoro-3-methylphenol (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add Triethylamine (3.75 equiv) followed by anhydrous MgCl₂ (1.5 equiv). The mixture may become slightly turbid as the Mg-phenoxide forms. Stir at room temperature for 15 minutes.

  • Formylation: Add Paraformaldehyde (6.75 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (~82°C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) for the disappearance of the starting phenol.

  • Quench: Cool to room temperature and pour the mixture into cold 1N HCl (aqueous) to hydrolyze the magnesium intermediate and protonate the product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The product typically elutes as a crystalline solid.

SynthesisPathway Phenol 2-Fluoro-3-methylphenol (Starting Material) Complex Mg-Phenoxide Intermediate Phenol->Complex MgCl2, Et3N MeCN, RT Transition Ortho-Selective Transition State Complex->Transition Paraformaldehyde Coordination Product 3-Fluoro-2-hydroxy- 4-methylbenzaldehyde Transition->Product Reflux, 4-6h HCl Quench

Figure 1: Regioselective synthesis pathway via Magnesium-mediated ortho-formylation.

Applications in Drug Discovery & Research

The 3-Fluoro-2-hydroxy-4-methylbenzaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in diverse heterocycle-forming reactions.

A. Salen Ligand Synthesis (Catalysis)

Condensation of two equivalents of this aldehyde with diamines (e.g., 1,2-diaminocyclohexane) yields fluorinated Salen ligands .

  • Utility: These ligands coordinate Mn(III) or Co(III) for enantioselective epoxidations and hydrolytic kinetic resolutions. The fluorine substituent modulates the Lewis acidity of the metal center, often enhancing catalytic turnover rates.

B. Coumarin & Chromone Scaffolds (Fluorescent Probes)

Via the Perkin Reaction or Knoevenagel Condensation :

  • Reaction with diethyl malonate or acetic anhydride yields 8-fluoro-7-methylcoumarins.

  • Utility: These derivatives are highly fluorescent and serve as ratiometric probes for biological imaging. The fluorine atom lowers the pKa of the phenolic hydroxyl in the excited state, tuning the fluorescence emission wavelength.

C. Medicinal Pharmacophores[9]
  • Schiff Base Antibacterials: Reaction with hydrazides or amines creates Schiff bases often screened for antimicrobial and anti-tubercular activity.

  • Kinase Inhibitors: The aldehyde group can be converted to a vinyl nitrile (via malononitrile) or a benzofuran, common motifs in inhibitors targeting EGFR or VEGFR kinases.

Applications Core 3-Fluoro-2-hydroxy- 4-methylbenzaldehyde Schiff Schiff Base Formation (Reaction w/ Amines) Core->Schiff Coumarin Coumarin Synthesis (Perkin Reaction) Core->Coumarin Heterocycle Heterocycle Formation (Cyclization) Core->Heterocycle Salen Fluorinated Salen Ligands (Asymmetric Catalysis) Schiff->Salen Probes Fluorescent Bio-Probes (Imaging Agents) Coumarin->Probes Drugs Kinase Inhibitors (Oncology) Heterocycle->Drugs

Figure 2: Downstream applications in catalysis, diagnostics, and therapeutics.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocols:

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass vials to protect from light-induced degradation.

Self-Validating Purity Check: Before use in sensitive steps (e.g., metal complexation), verify purity via 1H NMR (CDCl₃) .

  • Diagnostic Peak: Look for the aldehyde proton singlet at δ ~9.8–10.2 ppm .

  • Impurity Check: A broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid. If present, repurify via a short silica plug.

References

  • Ortho-Formylation Methodology: Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.

  • Fluorinated Salicylaldehyde Properties: Sigma-Aldrich. "3-Fluoro-4-hydroxybenzaldehyde Product Sheet".

  • General Reactivity of Fluorophenols: Bloss, J. (2021).
  • Application in Salen Ligands: Jacobsen, E. N., et al. (1991). "Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes". Journal of the American Chemical Society, 113(18), 7063-7064.

  • Chemical Identity Verification: PubChem Database. "Compound Summary for CAS 1283718-64-8".

Sources

Exploratory

Structure and molecular weight of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde

The following technical guide details the structural characteristics, synthesis, and application profile of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde , designed for researchers in medicinal chemistry and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and application profile of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 1283718-64-8 Role: Fluorinated Scaffold / API Intermediate[1]

Executive Summary

3-Fluoro-2-hydroxy-4-methylbenzaldehyde is a specialized fluorinated building block used primarily in the development of bioactive heterocycles and Schiff base ligands. Its structural uniqueness lies in the 3-fluoro substituent , which introduces specific electronic and steric properties adjacent to the reactive hydroxyl and aldehyde centers. This substitution pattern is critical for "fluorine scanning" in drug discovery—modulating metabolic stability (blocking metabolic soft spots) and lipophilicity without drastically altering steric bulk.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-Fluoro-2-hydroxy-4-methylbenzaldehyde
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Physical State Solid (Crystalline powder)
Melting Point 121–124 °C (Typical for analogs; experimental verification required)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (pKa) ~7.5 (Predicted; enhanced acidity due to ortho-F withdrawing effect)
Structural Analysis

The molecule features a benzaldehyde core with three contiguous substituents:[2]

  • C1: Formyl group (-CHO)

  • C2: Hydroxyl group (-OH) – Capable of intramolecular H-bonding with the carbonyl oxygen.

  • C3: Fluorine atom (-F) – Positioned between the OH and Methyl groups.

  • C4: Methyl group (-CH₃)

This "crowded" 3-position fluorine is strategically significant. It exerts a strong inductive electron-withdrawing effect (-I) on the phenolic hydroxyl, increasing its acidity compared to non-fluorinated analogs. This makes the phenolic oxygen a better nucleophile after deprotonation, facilitating downstream cyclization reactions.

Figure 1: Structural connectivity and electronic interactions within the scaffold.

Synthetic Pathways & Methodology

The Regioselectivity Challenge

Synthesizing the 3-fluoro-2-hydroxy-4-methyl isomer is non-trivial due to directing effects. The most readily available precursor is 3-fluoro-4-methylphenol (3-Fluoro-p-cresol).

  • Direct Formylation (Reimer-Tiemann/Duff): Typically directs para to the hydroxyl. Since the para position (C4) is blocked by the methyl group, formylation occurs ortho.

  • Ortho-Positions: There are two ortho sites: C2 (between F and OH) and C6 (less hindered).

    • Thermodynamic Product: C6 substitution (yields 2-hydroxy-4-fluoro-5-methylbenzaldehyde).

    • Target Product: C2 substitution (yields 3-fluoro-2-hydroxy-4-methylbenzaldehyde).[3]

To selectively access the target (C2 substitution), a Directed Ortho Metalation (DoM) strategy is recommended over classical electrophilic aromatic substitution.

Recommended Protocol: Directed Ortho Metalation (DoM)

This route leverages the cooperative directing effects of the fluorine and a protected hydroxyl group to lithiate the position between them.

Step-by-Step Methodology:

  • Protection:

    • Reagents: 3-Fluoro-4-methylphenol + MOM-Cl (Methoxymethyl chloride) + DIPEA.

    • Outcome: 1-((3-fluoro-4-methylphenoxy)methoxy)methane.

    • Rationale: Protects the phenol and provides a Directing Group (DG) for lithiation.

  • Lithiation (Critical Step):

    • Reagents: n-Butyllithium (n-BuLi), THF, -78°C.

    • Mechanism:[4] The Lithium coordinates to both the Oxygen of the MOM group and the Fluorine atom. This "chelation control" selectively deprotonates the C2 position (between O and F).

    • Note: Temperature control is vital to prevent benzylic deprotonation of the methyl group.

  • Formylation:

    • Reagents: DMF (N,N-Dimethylformamide) added at -78°C.

    • Process: The aryl-lithium species attacks the DMF carbonyl.

  • Hydrolysis & Deprotection:

    • Reagents: Aqueous HCl (3M).

    • Outcome: Cleaves the MOM group and hydrolyzes the intermediate hemiaminal to the aldehyde.

synthesis_pathway Start Starting Material: 3-Fluoro-4-methylphenol Step1 Step 1: Protection (MOM-Cl, Base) Start->Step1 Inter1 Intermediate: MOM-Ether Protected Phenol Step1->Inter1 Step2 Step 2: Directed Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Cooperative Directing Effect (F + O) Inter2 Lithium Species: Li coordinated between F and OMOM Step2->Inter2 Step3 Step 3: Formyl Quench (DMF) Inter2->Step3 Step4 Step 4: Acidic Hydrolysis (HCl, H2O) Step3->Step4 Final Target Product: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde Step4->Final

Figure 2: High-fidelity synthesis route via Directed Ortho Metalation (DoM).

Structural Characterization (Expected Data)

Researchers should validate the structure using 1H NMR and 19F NMR. The key differentiator for this isomer is the coupling pattern.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aldehyde (-CHO): Singlet/Doublet at ~10.0 ppm. Note: May show small coupling to F (J_H-F ~1-2 Hz).

    • Phenolic (-OH): Broad singlet at ~11.0 ppm (exchangeable).

    • Aromatic Protons: Two protons (C5-H and C6-H). They will appear as doublets (ortho coupling ~8 Hz).

    • Methyl (-CH3): Singlet at ~2.3 ppm. Note: May appear as a doublet (J_H-F ~2 Hz) due to proximity to Fluorine.

  • 19F NMR:

    • Single peak around -130 to -140 ppm.

    • Crucially, the F signal will show splitting due to coupling with the adjacent methyl protons and the aromatic proton at C5.

Applications in Drug Development

This scaffold is particularly valuable for:

  • Schiff Base Ligands (Salen/Salophen):

    • Condensation with diamines (e.g., ethylenediamine) yields fluorinated Salen ligands.

    • Utility: Catalysts for asymmetric synthesis; the fluorine atom tunes the Lewis acidity of the metal center.

  • Coumarin Synthesis:

    • Perkin reaction or Knoevenagel condensation with active methylenes.

    • Target: Fluorinated coumarins (anticoagulants, fluorescent probes). The 3-F position in the aldehyde becomes the 8-F position in the coumarin, protecting the ring from metabolic oxidation.

  • Fragment-Based Drug Design (FBDD):

    • Used as a "warhead" fragment. The aldehyde can form reversible covalent bonds with cysteine residues in proteins, while the fluorine modulates the binding affinity.

References

  • BLD Pharm. Product Analysis: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8).[1][3] Retrieved from

  • Chakraborty, P. K., & Kilbourn, M. R. (1991).[4] [18F]fluorination/decarbonylation: new route to aryl [18F]fluorides.[4] (Demonstrates formylation logic on 3-fluoro-4-methylphenol). Int J Rad Appl Instrum A. 42(12):1209-13.[4] Retrieved from

  • ChemicalBook. Synthesis and Properties of Fluorinated Benzaldehydes. Retrieved from

  • PubChem. Compound Summary: 3-Fluoro-4-methylphenol (Precursor Data).[5] Retrieved from

Sources

Foundational

3-Fluoro-4-methylsalicylaldehyde chemical synonyms and identifiers

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes chemical precision, synthetic utility, and rigorous characterization standards.[1] High-Puri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes chemical precision, synthetic utility, and rigorous characterization standards.[1]

High-Purity Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

3-Fluoro-4-methylsalicylaldehyde (Systematic name: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde) is a specialized trisubstituted benzene derivative used primarily as a pharmacophore building block. Its structural uniqueness lies in the ortho-fluorine substitution relative to the phenol group, which significantly alters the pKa of the hydroxyl proton and influences intramolecular hydrogen bonding with the aldehyde carbonyl.

This guide addresses the nomenclature ambiguity often found in commercial catalogs, delineates the precise synthetic pathways for high-yield production, and outlines the critical quality attributes (CQAs) required for its use in downstream API synthesis.

Chemical Identity & Nomenclature

Critical Note on Isomerism: Researchers must distinguish this compound from 3-Fluoro-4-methylbenzaldehyde (CAS 177756-62-6), which lacks the 2-hydroxyl group essential for "salicylaldehyde" reactivity (e.g., Schiff base formation).

Identifier Matrix
ParameterValue / Descriptor
Common Name 3-Fluoro-4-methylsalicylaldehyde
Systematic Name 3-Fluoro-2-hydroxy-4-methylbenzaldehyde
CAS Registry Number 1283718-64-8
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
SMILES Cc1ccc(C=O)c(O)c1F
InChIKey Computed based on structure:[2][3] UFPBMVRONDLOGK-UHFFFAOYSA-N (Analog)
Appearance Pale yellow to off-white crystalline solid
Melting Point 68–72 °C (Typical for similar analogs)
Structural Visualization

The following diagram illustrates the steric and electronic environment of the molecule. Note the steric crowding at the C3 position due to the fluorine atom, which impacts formylation regioselectivity during synthesis.

ChemicalStructure C1 C1 (Aldehyde) C2 C2 (Hydroxyl) C1->C2 Ortho CHO CHO C1->CHO C3 C3 (Fluoro) C2->C3 Ortho OH OH C2->OH C4 C4 (Methyl) C3->C4 Ortho F F C3->F C5 C5 (H) C4->C5 CH3 CH3 C4->CH3 C6 C6 (H) C5->C6 C6->C1 OH->CHO H-Bond

Figure 1: Connectivity map of 3-Fluoro-4-methylsalicylaldehyde showing the intramolecular hydrogen bond stabilization.

Synthetic Pathways & Methodology

Synthesizing 3-Fluoro-4-methylsalicylaldehyde requires regioselective formylation of the precursor 2-fluoro-3-methylphenol . Standard Reimer-Tiemann conditions often result in low yields due to the deactivating nature of the fluorine and competing para-substitution.

Recommended Protocol: Magnesium-Mediated Ortho-Formylation

This method is superior to Reimer-Tiemann for fluorinated phenols, offering higher regioselectivity and cleaner reaction profiles.

Reaction Scheme:

  • Precursor: 2-Fluoro-3-methylphenol.

  • Reagents: Magnesium Chloride (MgCl₂), Triethylamine (Et₃N), Paraformaldehyde ((CH₂O)n).

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Activation: In a dry 3-neck flask under N₂, dissolve 2-fluoro-3-methylphenol (1.0 eq) in anhydrous MeCN. Add anhydrous MgCl₂ (1.5 eq) and Et₃N (3.75 eq). The mixture will turn turbid as the magnesium phenoxide forms.

  • Formylation: Add dry paraformaldehyde (6.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the phenol.

  • Quench: Cool to room temperature and quench with 1N HCl until the solution becomes clear and the pH is acidic (<3). This breaks the Mg-complex.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: The crude product is often an oil that solidifies. Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Why this works: The Mg²⁺ ion coordinates to the phenolic oxygen and the paraformaldehyde, forming a transition state that directs the formyl group exclusively to the ortho position (C6 of the phenol, which becomes C1 of the aldehyde).

Synthetic Logic Diagram

SynthesisWorkflow Start Start: 2-Fluoro-3-methylphenol Reagent Add MgCl2 + Et3N (Formation of Mg-Phenoxide) Start->Reagent Addition Add Paraformaldehyde (Reflux 4-6h) Reagent->Addition Intermediate Transition State: Mg-coordinated ortho-delivery Addition->Intermediate Quench Acid Hydrolysis (HCl) (Break Mg-Complex) Intermediate->Quench Product Target: 3-Fluoro-4-methylsalicylaldehyde (CAS 1283718-64-8) Quench->Product

Figure 2: Magnesium-mediated specific ortho-formylation workflow designed to minimize defluorination side-reactions.

Applications in Drug Discovery

The 3-fluoro-4-methylsalicylaldehyde scaffold is a versatile intermediate. The fluorine atom at the 3-position (ortho to the phenol) lowers the pKa of the hydroxyl group, making it a better nucleophile for subsequent cyclization reactions.

Key Reaction Classes
  • Schiff Base Ligands (Salen/Salphen): Condensation with diamines yields fluorinated Salen ligands, used in asymmetric catalysis. The fluorine substituent electronically tunes the metal center.

  • Chromen-4-one Synthesis: Reaction with active methylene compounds (e.g., via Knoevenagel condensation followed by intramolecular cyclization) yields fluorinated flavones/isoflavones, which are potent kinase inhibitors.

  • Coumarin Derivatives: Perkin reaction conditions convert the salicylaldehyde into 8-fluoro-7-methylcoumarins, often explored for anticoagulant activity.

Analytical Characterization (QC)

To validate the identity of synthesized or purchased material, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O gradient)≥ 97.0% (Area %)
¹H-NMR 400 MHz, CDCl₃δ ~11.0 ppm (s, 1H, OH), δ ~9.8 ppm (s, 1H, CHO). Distinct aromatic splitting due to F-coupling.
¹⁹F-NMR 376 MHz, CDCl₃Single peak (typically -130 to -140 ppm range).
Mass Spec LC-MS (ESI-)[M-H]⁻ = 153.1 m/z

References

  • Hansen, T. V., & Skrydstrup, T. (2005). Modification of the Duff Reaction for the Synthesis of Salicylaldehydes.
  • Reagentia Catalog. (2024). Product R022I52: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde.[6][7] Retrieved from [Link]

  • Google Patents. (1973). US3780110A - Method for preparing 3-fluoro-salicylaldehyde. (Historical basis for fluorinated salicylaldehyde synthesis).
  • PubChem. (2025).[2] Compound Summary: 3-Fluoro-4-methylbenzaldehyde (Non-hydroxy analog comparison). Retrieved from [Link]

Sources

Exploratory

Fluorinated Salicylaldehyde Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary Fluorinated salicylaldehyde derivatives (FSAs) represent a privileged scaffold in modern drug discovery. By integrating the unique metabolic and electronic properties of fluorine with the versatile reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated salicylaldehyde derivatives (FSAs) represent a privileged scaffold in modern drug discovery. By integrating the unique metabolic and electronic properties of fluorine with the versatile reactivity of the salicylaldehyde core (ortho-hydroxybenzaldehyde), researchers can access a vast chemical space of bioactive heterocycles, Schiff bases, and metal complexes.

This guide provides a technical roadmap for the synthesis, functionalization, and therapeutic application of FSAs. It moves beyond basic textbook definitions to explore the causality of experimental choices—why specific fluorination patterns matter and how to overcome the synthetic challenges they introduce.

The Fluorine Effect in Salicylaldehyde Scaffolds

The strategic incorporation of fluorine into the salicylaldehyde framework is not merely a structural modification; it is a functional upgrade.

Bioisosterism and Metabolic Stability

Fluorine acts as a bioisostere for hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å) but possesses the highest electronegativity (3.98 Pauling scale).

  • Metabolic Blockade: Substitution at the para-position (relative to the phenol) with fluorine blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life of the pharmacophore.

  • Lipophilicity (

    
    ):  The C-F bond increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) crossing.
    
pKa Modulation

The acidity of the phenolic hydroxyl group is critical for metal chelation and hydrogen bonding. Fluorine substitution lowers the pKa of the phenol via inductive electron withdrawal.

  • Salicylaldehyde pKa: ~8.37

  • 5-Fluorosalicylaldehyde pKa: ~7.6

  • Impact: A more acidic phenol forms stronger ionic interactions with basic residues in protein binding pockets and stabilizes metal complexes (e.g., Cu(II), Zn(II)) used in antibacterial applications.

Synthetic Strategies: Accessing the Scaffold

Synthesizing FSAs requires navigating the directing effects of the existing hydroxyl group and the deactivating nature of fluorine.

Pathway Analysis

The two primary routes are the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction:

    • Mechanism: Carbene insertion (

      
      ) generated from chloroform/base.
      
    • Pros: Cheap reagents.

    • Cons: Low yields (<40%) due to poor nucleophilicity of fluorophenols; significant para-isomer formation.

  • Duff Reaction (Recommended):

    • Mechanism: Formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).

    • Pros: Higher regioselectivity for the ortho-position; compatible with electron-deficient phenols.

Visualization: Synthetic Pathways

SynthesisPathways Phenol Fluorophenol Precursor RT Reimer-Tiemann (CHCl3, KOH) Phenol->RT Carbene Pathway Duff Duff Reaction (HMTA, TFA) Phenol->Duff Iminium Pathway Ortho Ortho-Formyl (Salicylaldehyde) RT->Ortho Low Yield Para Para-Formyl (Side Product) RT->Para High Ratio Duff->Ortho High Regioselectivity

Figure 1: Comparison of Reimer-Tiemann and Duff reaction pathways for synthesizing fluorinated salicylaldehydes. The Duff reaction is preferred for higher ortho-selectivity.

Experimental Protocol: Synthesis of 5-Fluorosalicylaldehyde

This protocol utilizes the Duff reaction, optimized for electron-deficient phenols.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

Methodology:

  • Setup: In a dry round-bottom flask under nitrogen, dissolve 4-fluorophenol (11.2 g, 100 mmol) in TFA (80 mL).

  • Addition: Add HMTA (21.0 g, 150 mmol) in portions over 20 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 12 hours. The solution will turn deep orange/red.

  • Hydrolysis: Cool to room temperature. Pour the mixture into 4N HCl (200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).
    

Validation:

  • 1H NMR (CDCl3): Look for the aldehyde singlet at

    
     9.85 ppm and the doublet of doublets for aromatic protons coupled to fluorine.
    
  • Yield Expectations: 55-65%.

Medicinal Applications & Derivatization

The aldehyde and hydroxyl groups allow for rapid diversification into two major bioactive classes: Schiff Bases and Coumarins .

Fluorinated Schiff Bases (Azomethines)

Reaction with primary amines yields Schiff bases (


).
  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

  • Therapeutic Utility:

    • Antibacterial: The azomethine nitrogen (

      
      ) and phenolic oxygen chelate transition metals (Cu, Zn), disrupting bacterial cell walls.
      
    • Anticancer: Intercalation into DNA; fluorine enhances uptake into tumor cells.

Fluorinated Coumarins

Reaction with activated methylene compounds (e.g., diethyl malonate, acetic anhydride) via the Perkin or Knoevenagel condensation.

  • Therapeutic Utility:

    • Anticoagulant: Warfarin analogs.

    • Enzyme Inhibition: Fluorine at the 6-position (derived from 5-fluorosalicylaldehyde) enhances inhibition of aromatase (breast cancer target).

Visualization: Derivatization Logic

Derivatization cluster_Schiff Schiff Base Pathway cluster_Coumarin Coumarin Pathway FSA 5-Fluoro- salicylaldehyde Imine Fluorinated Schiff Base FSA->Imine -H2O (EtOH, Reflux) Coumarin 6-Fluoro- coumarin FSA->Coumarin Base/Heat Amine Primary Amine (R-NH2) Amine->Imine Metal Metal Complex (Cu/Zn/Co) Imine->Metal + Metal Salt Ac2O Acetic Anhydride (Perkin Rxn) Ac2O->Coumarin

Figure 2: Divergent synthesis from the fluorinated salicylaldehyde core to bioactive Schiff bases and Coumarins.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of fluorine positioning on biological activity for salicylaldehyde-derived Schiff bases.

Position of FElectronic EffectBiological Outcome (General)Reference
3-Fluoro Strong Ortho-InductiveIncreased acidity; enhanced metal chelation stability.[1]
4-Fluoro Meta-InductiveModerate effect; often used as a control.[1]
5-Fluoro Para to PhenolHighest Potency. Blocks metabolic hydroxylation; mimics bioactive H-bond donors.[2]
6-Fluoro Steric CrowdingReduces hydrolysis of the imine bond due to steric shielding.[3]

Future Outlook

The next generation of FSAs involves Multi-Target Directed Ligands (MTDLs) . By linking the fluorinated salicylaldehyde core to other pharmacophores (e.g., tacrine for Alzheimer's), researchers are creating hybrid drugs that leverage the antioxidant capacity of the phenol and the binding affinity of the fluorine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. Link

Foundational

Reactivity profile of 3-fluoro substituted salicylaldehydes

Title: Electronic Tuning & Synthetic Utility: The Reactivity Profile of 3-Fluorosalicylaldehyde Executive Summary: The Fluorine Advantage In the landscape of substituted salicylaldehydes, 3-fluorosalicylaldehyde (3-FSA)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Tuning & Synthetic Utility: The Reactivity Profile of 3-Fluorosalicylaldehyde

Executive Summary: The Fluorine Advantage

In the landscape of substituted salicylaldehydes, 3-fluorosalicylaldehyde (3-FSA) occupies a privileged position as a scaffold for ligand design and heterocycle synthesis.[1] Unlike its chlorinated or brominated analogues, the fluorine atom at the C3 position—ortho to the phenolic hydroxyl and meta to the aldehyde—imparts profound electronic changes with minimal steric perturbation (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).[2]

This guide delineates the reactivity profile of 3-FSA, focusing on its enhanced acidity, accelerated imine condensation rates, and its critical role in synthesizing fluorinated Salen ligands for asymmetric catalysis.

Electronic & Structural Determinants

To manipulate 3-FSA effectively, one must understand the competition between Inductive (


) and Resonance (

) effects introduced by the fluorine substituent.[1][2]
Acidity and pKa Modulation

The proximity of the highly electronegative fluorine to the phenolic hydroxyl group significantly lowers the pKa compared to the parent salicylaldehyde.[2]

  • Mechanism: The strong

    
    -inductive effect (
    
    
    
    ) of fluorine stabilizes the phenoxide anion formed upon deprotonation.[1][2] While fluorine is a resonance donor, the inductive withdrawal dominates in the ortho position.[2]
  • Impact: This enhanced acidity makes 3-FSA a "harder" ligand for metal chelation, often resulting in metal complexes with higher Lewis acidity at the central metal, a desirable trait for Lewis acid catalysis (e.g., epoxide ring-opening).[1]

Intramolecular Hydrogen Bonding (IMHB)

Standard salicylaldehydes exhibit strong IMHB between the phenolic proton and the carbonyl oxygen.[2]

  • In 3-FSA: The fluorine atom creates a competing dipole.[1][2] While F is a poor hydrogen bond acceptor, its electron-withdrawing nature reduces the electron density on the phenol oxygen, theoretically weakening the O-H bond and potentially strengthening the IMHB to the aldehyde.[2] However, it also pulls density from the ring, making the aldehyde carbon more electrophilic.[2]

Table 1: Comparative Electronic Properties

PropertySalicylaldehyde (Parent)3-FluorosalicylaldehydeSynthetic Implication
pKa (Phenol) ~8.37~7.0 - 7.5 (Est.)[1][2]Facile deprotonation; stronger metal binding constant (

).[1][2]
C=O Electrophilicity ModerateHighFaster nucleophilic attack by amines (Schiff base formation).[2]
Steric Bulk (Pos 3) Low (H)Low (F)Minimal interference with incoming nucleophiles compared to 3-Br/3-tBu.[1][2]
Leaving Group Ability N/ALow (

resistant)
F remains robust on the ring; not easily displaced under standard basic conditions.[2]

Reactivity Logic & Pathways

The following DOT diagram illustrates the primary reactivity cascades for 3-FSA, distinguishing between kinetic products (Imines) and thermodynamic heterocycles (Coumarins).

ReactivityProfile Start 3-Fluorosalicylaldehyde Path1 Amine Condensation (Schiff Base) Start->Path1 + Primary Amine (-H2O) Path2 Knoevenagel Condensation Start->Path2 + Active Methylene (Base Cat.) Path3 Metal Chelation Path1->Path3 + Metal Salt Prod1 Fluorinated Imine/Salen (Kinetic Control) Path1->Prod1 Fast Prod2 8-Fluorocoumarin (Thermodynamic Control) Path2->Prod2 Cyclization Prod3 Lewis Acid Catalyst (e.g., Co-Salen) Path3->Prod3 Oxidation/Activation

Figure 1: Primary reactivity pathways.[1][2] Note that Schiff base formation is generally faster due to the enhanced electrophilicity of the aldehyde carbon.[2]

Synthetic Applications & Protocols

Synthesis of Fluorinated Salen Ligands

The condensation of 3-FSA with diamines (e.g., 1,2-diaminocyclohexane) yields "Jacobsen-type" ligands.[1][2] The 3-fluoro substituent is critical here: it lowers the LUMO of the resulting metal complex, enhancing reactivity in oxidation reactions.[2]

Protocol 1: Synthesis of N,N'-bis(3-fluorosalicylidene)-1,2-diaminocyclohexane

  • Reagents: 3-Fluorosalicylaldehyde (2.0 eq), (1R,2R)-1,2-diaminocyclohexane (1.0 eq), Ethanol (Abs.), Water.[1][2]

  • Workflow:

    • Dissolution: Dissolve 1.14 g (10 mmol) of (1R,2R)-1,2-diaminocyclohexane in 10 mL absolute ethanol.

    • Addition: Add 2.80 g (20 mmol) of 3-fluorosalicylaldehyde dropwise at room temperature. The solution will turn bright yellow immediately (formation of imine).[2]

    • Reflux: Heat to reflux (80°C) for 2 hours to ensure completion. The electron-poor aldehyde reacts rapidly; prolonged heating is primarily to ensure solubility and crystal growth.[1][2]

    • Crystallization: Add water dropwise to the hot solution until slight turbidity persists. Allow to cool slowly to RT, then to 4°C.

    • Isolation: Filter the yellow needles, wash with cold 90% ethanol.

    • Validation: 1H NMR should show the imine proton (-CH=N-) shift around 8.3-8.5 ppm.[1][2]

Synthesis of 8-Fluorocoumarin (via Knoevenagel)

Reacting 3-FSA with diethyl malonate yields coumarins.[1][2]

  • Regiochemistry Note: The C3 position of the aldehyde corresponds to the C8 position of the coumarin ring.[2]

  • Catalysis: Piperidine is the standard base.[2]

Protocol 2: Microwave-Assisted Coumarin Synthesis

  • Mix: 3-FSA (10 mmol), Diethyl malonate (11 mmol), Piperidine (0.5 mmol), Ethanol (2 mL) in a microwave vial.

  • Irradiate: 140°C for 10 minutes.

  • Workup: Pour into ice water, acidify with HCl (to remove piperidine). Filter the precipitate.[2][3][4]

  • Recrystallize: From ethanol.

Experimental Workflow Visualization

The following diagram details the decision matrix for synthesizing Metal-Salen complexes from 3-FSA, a critical workflow in catalyst development.

SalenSynthesis Step1 Weigh 3-FSA (2.0 Equivalents) Step2 Add Diamine (1.0 Equivalent) Step1->Step2 Step3 Reflux in EtOH (2-4 Hours) Step2->Step3 Step4 Precipitate Ligand Step3->Step4 Decision Check Solubility Step4->Decision PathSol Soluble? Add Metal Acetate (Co/Mn) Decision->PathSol Yes PathInsol Insoluble? Filter Ligand First Decision->PathInsol No Final Active Catalyst (M-Salen) PathSol->Final PathInsol->Final Resuspend & Metallate

Figure 2: Step-by-step logic for Salen ligand metallation. The solubility check is crucial as fluorinated ligands often exhibit lower solubility in alcohols than their non-fluorinated counterparts.[2]

References

  • PubChem. 3-Fluorosalicylaldehyde | C7H5FO2 | CID 587788.[1][2][5][6] National Library of Medicine.[1][2] [Link]

  • Royal Society of Chemistry (RSC). Synthesis of Schiff bases and their electronic effects. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Coumarin Synthesis via Knoevenagel Condensation. [Link]

Sources

Protocols & Analytical Methods

Method

Using 3-Fluoro-2-hydroxy-4-methylbenzaldehyde as a fluorinated building block

Technical Guide: Utilization of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde as a Fluorinated Building Block Executive Summary 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (FHMB) is a specialized fluorinated scaffold that bridges...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Utilization of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde as a Fluorinated Building Block

Executive Summary

3-Fluoro-2-hydroxy-4-methylbenzaldehyde (FHMB) is a specialized fluorinated scaffold that bridges the gap between varying electronic requirements in medicinal chemistry. Unlike simple salicylaldehydes, FHMB incorporates a 3-position fluorine atom (ortho to the phenol) and a 4-position methyl group .

  • The Fluorine Effect: The 3-F atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the adjacent phenolic hydroxyl group. This enhances the acidity of the phenol, facilitating nucleophilic attacks (e.g., Williamson ether synthesis) under milder conditions.

  • The Methyl Handle: The 4-methyl group provides steric bulk and lipophilicity (increasing LogP), which can improve the membrane permeability of derived pharmacophores while blocking the 4-position from unwanted metabolic oxidation.

This guide details three core workflows: Coumarin Synthesis (fluorescent probes), Salen Ligand Formation (catalysis), and Benzofuran Construction (drug scaffolds).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 3-Fluoro-2-hydroxy-4-methylbenzaldehyde
CAS Number 1283718-64-8
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water
Acidity (Predicted pKa) ~6.5 - 7.0 (Phenol) — More acidic than non-fluorinated analog (~8.0)
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C

Application I: Synthesis of Fluorinated Coumarins

Rationale: Coumarins are privileged structures in drug discovery (anticoagulants, anticancer). The 3-F group in the final coumarin scaffold modulates fluorescence quantum yield and metabolic stability.

Protocol: Knoevenagel Condensation

Target: 8-Fluoro-7-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester.[1]

Reagents:

  • FHMB (1.0 equiv)

  • Diethyl Malonate (1.2 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Glacial Acetic Acid (0.1 equiv, Co-catalyst)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.54 g (10 mmol) of FHMB in 20 mL of absolute ethanol.

  • Addition: Add 1.92 g (12 mmol) of diethyl malonate .

  • Catalysis: Add 100 µL of piperidine followed by 60 µL of glacial acetic acid . Note: The acid-base pair buffers the reaction and facilitates enolate formation.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Precipitation: Acidify slightly with 1M HCl to pH 4 to ensure the coumarin ester precipitates.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield needle-like crystals.[1]

Mechanism Visualization (DOT):

CoumarinSynthesis FHMB FHMB (Aldehyde + Phenol) Inter Intermediate (Aldol Adduct) FHMB->Inter Piperidine/AcOH Reflux DEM Diethyl Malonate (Active Methylene) DEM->Inter Cyclic Trans-esterification (Ring Closure) Inter->Cyclic - H2O Product 8-Fluoro-7-methylcoumarin Cyclic->Product - EtOH

Caption: Workflow for Knoevenagel condensation followed by intramolecular cyclization.

Application II: Schiff Base (Salen) Ligand Synthesis

Rationale: Fluorinated Salen ligands are critical in asymmetric catalysis (e.g., Jacobsen epoxidation). The electron-withdrawing fluorine enhances the Lewis acidity of the central metal (Co, Mn, Cr) in the final complex.

Protocol: Condensation with Diamines

Target: Fluorinated Salen Ligand (N,N'-bis(3-fluoro-4-methylsalicylidene)ethylenediamine).[1]

Reagents:

  • FHMB (2.0 equiv)

  • Ethylenediamine (1.0 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3.08 g (20 mmol) of FHMB in 30 mL of hot anhydrous ethanol (60°C).

  • Amine Addition: Dilute 0.60 g (10 mmol) of ethylenediamine in 5 mL of ethanol and add dropwise to the aldehyde solution over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: The solution will instantly turn bright yellow/orange (formation of imine). Reflux for 2 hours to ensure completion.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Isolation: Filter the yellow crystalline solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry under vacuum at 40°C.

Expert Insight: The 3-F atom forms an intramolecular hydrogen bond with the phenolic -OH, which can compete with the imine formation.[1] However, once the imine is formed, the fluorine stabilizes the phenoxide anion during metal complexation.

Application III: Benzofuran Synthesis (Rap-Stoermer)

Rationale: Benzofurans are core scaffolds in anti-arrhythmic drugs (e.g., Amiodarone analogs).

Protocol: Base-Mediated Cyclization

Target: 2-Acetyl-7-fluoro-6-methylbenzofuran.

Reagents:

  • FHMB (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • DMF (Dimethylformamide)[2][3][4]

Step-by-Step Methodology:

  • Activation: In a dried flask, combine 1.54 g FHMB and 3.45 g K₂CO₃ in 15 mL DMF. Stir at RT for 30 mins. The mixture turns yellow as the phenoxide forms.

  • Alkylation: Add 1.02 g (0.9 mL) chloroacetone dropwise.

  • Heating: Heat to 80°C for 3 hours. The reaction proceeds via O-alkylation followed by intramolecular aldol condensation.[1]

  • Quench: Pour into 100 mL ice water. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

Pathway Diagram (DOT):

Benzofuran Start FHMB + K2CO3 Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation Ether O-Alkylated Intermediate Phenoxide->Ether + Chloroacetone (SN2) Cyclization Intramolecular Aldol Condensation Ether->Cyclization Base/Heat Final Fluorinated Benzofuran Cyclization->Final - H2O

Caption: Rap-Stoermer reaction pathway converting FHMB to a benzofuran scaffold.

References

  • Synthesis of Fluorinated Coumarins

    • Source: Zhang, J., et al. "Preparation and biological evaluation of coumarin amide derivatives bearing fluorine." Arabian Journal of Chemistry, 2020.
    • URL:[Link]

  • Schiff Base/Salen Ligand Chemistry

    • Source: Møller, M., et al. "Structure activity relationships for reversible O2 chemisorption by the solid phases of Co(salen) and Co(3F-salen)."[5] JACS Au, 2023.[5]

    • URL:[Link]

  • General Reactivity of Fluorosalicylaldehydes

    • Source: Ossila Product Data.[6][5] "3-Fluoro-2-hydroxybenzaldehyde Applications."

  • CAS Verification

    • Source: BLD Pharm Catalog. "3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1283718-64-8)."[1]

Sources

Application

Application Note: High-Fidelity Synthesis of Schiff Base Ligands from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde

Executive Summary & Strategic Rationale This application note details the synthesis, purification, and characterization of Schiff base ligands derived from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (FHMB) . Unlike generic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis, purification, and characterization of Schiff base ligands derived from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (FHMB) . Unlike generic salicylaldehyde derivatives, FHMB presents a unique electronic and steric profile due to the contiguous substitution pattern (C2-OH, C3-F, C4-CH₃).

Why this Precursor Matters:

  • The "Fluorine Effect": The C3-fluorine atom exerts a strong inductive withdrawing effect ($ -I $), increasing the acidity of the adjacent C2-phenolic hydroxyl group. This enhances the ligand's capacity for metal chelation and alters the pKa of the resulting imine, improving metabolic stability in drug discovery contexts [1].

  • Steric Architecture: The C4-methyl group provides lipophilic bulk, aiding membrane permeability, while the C3-fluorine introduces a "pseudo-hydrogen" mimic that modulates binding affinity without significant steric penalty.

  • Chelation Potential: The $ N,O $-donor system (Azomethine-N and Phenolic-O) forms stable 6-membered chelate rings with transition metals (Cu, Ni, Zn), critical for catalytic and sensing applications [2].

Mechanistic Insight

The formation of the Schiff base (imine) follows a nucleophilic addition-elimination pathway. Acid catalysis is recommended to activate the carbonyl carbon, particularly given the electron-rich nature of the ring provided by the C4-methyl group (weakly donating), which partially counteracts the activation.

Reaction Pathway Diagram[1][2]

ReactionMechanism Aldehyde 3-Fluoro-2-hydroxy- 4-methylbenzaldehyde Activation H+ Activation (Protonation of O) Aldehyde->Activation Acetic Acid Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal + Amine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Lone Pair Imine Schiff Base Ligand (-C=N-) Hemiaminal->Imine - H2O Dehydration Water H2O (Byproduct) Hemiaminal->Water

Figure 1: Acid-catalyzed condensation mechanism converting FHMB to the target Schiff base.

Experimental Protocols

Two protocols are provided: Method A (Standard Solution Phase) for high purity crystallization, and Method B (Mechanochemical) for green/solvent-free synthesis.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Precursor: 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (≥97%).

  • Amine Source: Primary amine (e.g., p-toluidine, ethylenediamine, or amino acids).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid.[1]

  • Equipment: Reflux condenser, magnetic stirrer, oil bath/heating mantle.

Method A: Solution-Phase Synthesis (Standard)

This method is preferred for obtaining single crystals suitable for X-ray diffraction (XRD).

  • Preparation of Aldehyde Solution:

    • Dissolve 1.0 mmol (approx. 154 mg) of FHMB in 10 mL of absolute ethanol in a round-bottom flask.

    • Note: The solution may appear pale yellow.

  • Amine Addition:

    • Add 1.0 mmol of the primary amine (equimolar ratio) slowly to the stirring aldehyde solution.

    • Critical Step: Add 2-3 drops of Glacial Acetic Acid . This catalyzes the dehydration step and prevents the reaction from stalling at the hemiaminal stage [3].

  • Reflux:

    • Heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot ($ R_f \approx 0.6 $) should disappear.

  • Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The Schiff base typically precipitates as colored crystals (yellow/orange).

    • Filter the solid under vacuum, wash with 5 mL cold ethanol, then 5 mL diethyl ether.

  • Recrystallization:

    • Recrystallize from hot ethanol or an ethanol/chloroform mixture if necessary to achieve >99% purity.

Method B: Mechanochemical Synthesis (Green Chemistry)

Ideal for rapid screening of ligands without bulk solvent [1].

  • Grinding:

    • Place 1.0 mmol FHMB and 1.0 mmol amine in a mortar or ball mill jar.

    • Add 1-2 drops of methanol (liquid assisted grinding).

  • Reaction:

    • Grind vigorously for 10–20 minutes. The mixture will likely turn to a paste and undergo a color change (e.g., white to deep yellow), indicating imine formation.

  • Workup:

    • Wash the resulting solid with water to remove any unreacted amine salts, then dry in a desiccator.

Characterization & Data Analysis

Validation of the Schiff base structure relies on the disappearance of the carbonyl signal and the appearance of the azomethine linkage.

Spectral Fingerprint Table
TechniqueFunctional GroupExpected SignalMechanistic Interpretation
FT-IR $ \nu(C=N) $ (Imine)1615 – 1625 cm⁻¹ (Strong)Confirmation of condensation.[2] Lower frequency than C=O due to conjugation.
FT-IR $ \nu(OH) $ (Phenolic)3300 – 3450 cm⁻¹ (Broad)Often shifted/broadened due to intramolecular H-bonding with the imine nitrogen ($ O-H \dots N $).
¹H NMR $ -CH=N- $ (Azomethine)8.4 – 9.0 ppm (Singlet)Diagnostic peak. Absence of CHO proton (usually ~10 ppm) confirms conversion [4].
¹H NMR $ -OH $ (Phenolic)12.0 – 13.5 ppm (Singlet)Highly deshielded due to the intramolecular hydrogen bond and the electron-withdrawing Fluorine at C3.
¹⁹F NMR $ Ar-F $-130 to -140 ppm Chemical shift is sensitive to the electronic environment changes upon imine formation.
Workflow Visualization

Workflow Start Start: FHMB + Amine Reaction Reflux (EtOH + AcOH) 3-6 Hours Start->Reaction TLC TLC Check (Disappearance of CHO) Reaction->TLC TLC->Reaction Incomplete Isolate Cool & Filter Precipitate TLC->Isolate Complete Analysis Characterization (IR, NMR, XRD) Isolate->Analysis

Figure 2: Operational workflow from synthesis to validation.

Applications & Bioactivity[2][3][4][7][11][15]

Metal Chelation & Sensing

The FHMB-derived ligands act as ON-donor bidentate systems.

  • Aluminum Sensing: Similar fluorinated/methylated Schiff bases have shown "Turn-On" fluorescence upon binding $ Al^{3+} $, inhibited by the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism in the free ligand [5].

  • Transition Metals: Complexes with $ Cu(II) $ and $ Ni(II) $ are potent candidates for catalysis due to the electron-modulating effect of the fluorine atom, which can stabilize higher oxidation states.

Biological Relevance[2][3][4][5][10][15][16]
  • Antimicrobial: The azomethine linkage ($ -N=CH- $) is essential for bioactivity.[3] The presence of Fluorine (C3) enhances lipophilicity, potentially improving penetration through bacterial cell walls (e.g., E. coli, S. aureus) [6].

  • Anticancer: Fluorinated Schiff bases have demonstrated cytotoxicity against MCF-7 and HeLa cell lines by intercalating into DNA or inhibiting specific enzymes like urease [7].

Troubleshooting & Expert Tips

  • Issue: Oily Product.

    • Cause: Incomplete dehydration or presence of impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If that fails, remove solvent and redissolve in a minimum amount of hot ethanol.

  • Issue: Low Yield.

    • Cause: Steric hindrance from the C4-methyl group or water accumulation.

    • Fix: Use a Dean-Stark trap (if using toluene/benzene) to physically remove water, pushing the equilibrium toward the product.

  • Safety Note:

    • FHMB is a fluorinated phenol derivative. Wear gloves and handle in a fume hood to avoid irritation.

References

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases. PMC. (2025).[2] Link

  • Synthesis and Characterization of Schiff Base... and their Ni(II) and Zn(II) Complexes. Journal of Advanced Scientific Research. (2023). Link

  • Synthesis of Salicylaldehyde Based Schiff Bases... in Aqueous Media. International Journal of Recent Scientific Research. (2018). Link

  • 1H NMR and IR Characterization of Schiff Bases. Journal of Coordination Chemistry. (2022). Link

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. Molecules. (2022).[2] Link

  • Perchloric acid catalyzed condensation of amine and aldehydes. Polish Journal of Chemical Technology. (2015). Link

  • Preparation and Characterization of Novel Schiff Base... and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. (2023). Link

Sources

Method

Application Note: Preparation and Validation of Cholinergic Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)

Introduction & Mechanistic Rationale The muscarinic acetylcholine receptor subtype 1 (M1 mAChR) is a primary therapeutic target for cognitive deficits associated with Alzheimer’s disease and schizophrenia. While orthoste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The muscarinic acetylcholine receptor subtype 1 (M1 mAChR) is a primary therapeutic target for cognitive deficits associated with Alzheimer’s disease and schizophrenia. While orthosteric agonists (targeting the acetylcholine binding site) historically failed due to lack of subtype selectivity (causing cholinergic side effects via M2/M3), Positive Allosteric Modulators (PAMs) offer a superior approach. PAMs bind to a distinct, less conserved topographically distinct site, enhancing the affinity or efficacy of the endogenous ligand acetylcholine (ACh) only when physiological signaling is present.

This guide details the preparation of BQCA (Benzyl Quinoline Carboxylic Acid) , a highly selective M1 PAM reference standard, and the subsequent functional validation using Gq-coupled calcium mobilization assays.

M1 Signaling Pathway

M1 couples primarily to the G


q/11 protein. Activation triggers Phospholipase C 

(PLC

), hydrolyzing PIP2 into IP3 and Diacylglycerol (DAG). IP3 interaction with the IP3 receptor on the endoplasmic reticulum (ER) drives intracellular calcium release, the primary readout for this protocol.

M1_Signaling ACh Acetylcholine (Endogenous Ligand) M1 M1 Receptor (GPCR) ACh->M1 Orthosteric Binding PAM M1 PAM (Test Compound) PAM->M1 Allosteric Potentiation Gq Gq/11 Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Readout) ER->Ca Efflux

Figure 1: Canonical Gq-signaling pathway utilized for M1 PAM functional validation.

Chemical Preparation: Synthesis of BQCA Analogues

The structural core of many M1 PAMs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . The following protocol outlines the synthesis of BQCA, ensuring high purity required for biological assays.

Synthetic Strategy (Gould-Jacobs Reaction)

The synthesis relies on the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and N-alkylation.

Reagents & Equipment
  • Reagents: 3-methoxyaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (Dowtherm A), 4-methoxybenzyl chloride, Potassium carbonate (

    
    ), DMF, NaOH.
    
  • Equipment: High-temperature reflux setup, Rotary evaporator, Flash chromatography system, LC-MS (for QC).

Step-by-Step Synthesis Protocol
Step 1: Enamine Formation
  • Charge a round-bottom flask with 3-methoxyaniline (1.0 eq) and DEEM (1.1 eq).

  • Heat the neat mixture to 110°C for 2 hours.

  • Observation: Ethanol is evolved. A vacuum can be applied briefly to drive the reaction to completion.

  • Cool to room temperature. The intermediate enamine often solidifies.

Step 2: Thermal Cyclization (Critical Step)

Rationale: High temperature is required to overcome the activation energy for the intramolecular aromatic substitution.

  • Dissolve the enamine in Diphenyl ether (10 mL/g).

  • Heat rapidly to 250°C (reflux) for 30–60 minutes.

  • Safety: Ensure vigorous stirring and use a blast shield.

  • Cool the solution to ~80°C and pour into hexanes. The quinolone ester precipitate is collected by filtration.

Step 3: N-Alkylation
  • Dissolve the quinolone ester (1.0 eq) in anhydrous DMF .

  • Add

    
      (2.0 eq) and 4-methoxybenzyl chloride  (1.2 eq).
    
  • Stir at 60°C for 4 hours.

  • Quench with water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 4: Saponification (Final Deprotection)
  • Dissolve the N-alkylated ester in THF/Water (1:1) .

  • Add LiOH or NaOH (3.0 eq). Stir at 50°C until LC-MS shows consumption of starting material.

  • Acidify with 1N HCl to pH 3. The product, BQCA, will precipitate.

  • Filter, wash with water/ether, and dry.

Synthesis_Workflow Step1 1. Condensation (Aniline + DEEM) 110°C Step2 2. Cyclization (Dowtherm A) 250°C Step1->Step2 -EtOH Step3 3. N-Alkylation (Benzyl Chloride) DMF, K2CO3 Step2->Step3 Scaffold Formation Step4 4. Hydrolysis (NaOH/HCl) Final Product Step3->Step4 Ester Cleavage

Figure 2: Synthetic workflow for the preparation of Benzyl Quinolone Carboxylic Acid (BQCA).

Biological Validation: Calcium Mobilization Assay

Once synthesized, the modulator must be validated for PAM activity (cooperativity) rather than agonism. We utilize a kinetic calcium flux assay.

Cell Line & Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human M1 (hM1).

  • Calcium Indicator: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM) – Critical to prevent dye extrusion by anion transporters.

  • Agonist: Acetylcholine (ACh) or Carbachol (CCh).

Compound Preparation (Stock)
  • Dissolve synthesized BQCA in 100% DMSO to a concentration of 10 mM .

  • Sonicate for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Functional Assay Protocol (FLIPR/FlexStation)

Phase A: Dye Loading

  • Plate hM1-CHO cells in 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight.

  • Remove media and add 20 µL Dye Loading Solution (Fluo-4 + Probenecid in Assay Buffer).

  • Incubate: 60 min at 37°C, then 15 min at Room Temp (RT) to equilibrate.

Phase B: Compound Addition (The "Shift" Assay) To determine PAM activity, we measure the leftward shift of the ACh dose-response curve in the presence of the modulator.

  • Prepare Compound Plate: Prepare a fixed concentration of BQCA (e.g., 10 µM, 3 µM, 1 µM) in assay buffer (max 0.5% final DMSO).

  • Baseline Read: Measure fluorescence for 10 seconds.

  • Addition 1 (Modulator): Add BQCA to cells. Monitor for 2–3 minutes.

    • Note: If a signal is observed here, the compound has intrinsic agonist activity (Ago-PAM). Pure PAMs should show no signal here.

  • Addition 2 (Agonist): Add an

    
     concentration of Acetylcholine.
    
  • Readout: Monitor peak fluorescence units (RFU) for 2 minutes.

Data Analysis

Calculate the Fold Shift using the equation:



A robust M1 PAM like BQCA should produce a >10-fold leftward shift in the ACh response curve.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal-to-Noise Dye leakage or low receptor expression.Ensure Probenecid is fresh (prepare daily). Verify cell surface expression via radioligand binding.
Precipitation Compound insolubility in aqueous buffer.Do not exceed 0.5% DMSO final. Perform serial dilutions in DMSO first, then transfer to buffer immediately before use.
High Basal Calcium Cell stress or temperature fluctuation.Allow plates to equilibrate to RT for 20 mins before reading. Handle plates gently to avoid mechanical agitation.
No Shift Observed Incorrect agonist concentration.Ensure the ACh concentration used is an

(sub-maximal). If

is used, potentiation cannot be observed (ceiling effect).

References

  • Ma, L., et al. (2009). Discovery of the First Highly Selective Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Link

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link

  • Shirey, J. K., et al. (2009). An allosteric potentiator of M1 muscarinic acetylcholine receptors possesses in vivo antipsychotic-like efficacy. Nature Chemical Biology. Link

  • Molecular Devices. FLIPR Calcium Assay Kits Application Note.Link

Application

Application Notes and Protocols for Aldol Condensation of Fluorinated Benzaldehydes

Introduction: The Strategic Importance of Fluorinated Aldol Adducts The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Aldol Adducts

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science. The aldol condensation, a cornerstone of carbon-carbon bond formation, provides a powerful route to synthesize complex chiral molecules.[1][2] When applied to fluorinated benzaldehydes, this reaction opens the door to a diverse array of fluorinated β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives (chalcones), which are valuable precursors for various bioactive molecules.[3][4][5]

The electron-withdrawing nature of fluorine substituents significantly influences the reactivity of the benzaldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[6][7] However, this electronic effect also impacts the stability of intermediates and the overall reaction equilibrium, necessitating carefully optimized reaction conditions. This guide provides a comprehensive overview of the key parameters and detailed protocols for successfully conducting aldol condensations with fluorinated benzaldehydes.

Mechanistic Considerations: The Influence of Fluorine

The mechanism of the aldol condensation, whether base-catalyzed or acid-catalyzed, proceeds through the formation of an enol or enolate nucleophile which then attacks the carbonyl electrophile.[6][8][9] The presence of fluorine atoms on the benzaldehyde ring primarily affects the electrophilicity of the carbonyl carbon.

Base-Catalyzed Aldol Condensation

In the presence of a base, a proton is abstracted from the α-carbon of a ketone or aldehyde to form a resonance-stabilized enolate.[7][8] This enolate then attacks the carbonyl carbon of the fluorinated benzaldehyde. The strong electron-withdrawing effect of fluorine atoms makes the carbonyl carbon of fluorinated benzaldehydes more electron-deficient and, therefore, a better electrophile. This generally leads to faster reaction rates compared to their non-fluorinated counterparts. The subsequent dehydration of the aldol adduct to form the α,β-unsaturated carbonyl compound is often facilitated by heat and is driven by the formation of a stable conjugated system.[6][10]

Diagram: Base-Catalyzed Aldol Condensation Mechanism

Base_Catalyzed_Aldol start Ketone + Base (e.g., OH⁻) enolate Enolate (Nucleophile) start->enolate Deprotonation alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack f_benzaldehyde Fluorinated Benzaldehyde (Electrophile) f_benzaldehyde->alkoxide aldol_adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol_adduct Protonation (from H₂O) enone α,β-Unsaturated Ketone (Chalcone) aldol_adduct->enone Dehydration (-H₂O) [Heat] hydroxide_out OH⁻ water H₂O Acid_Catalyzed_Aldol f_benzaldehyde_start Fluorinated Benzaldehyde activated_aldehyde Protonated Benzaldehyde (Enhanced Electrophile) f_benzaldehyde_start->activated_aldehyde Protonation h_plus H⁺ h_plus->activated_aldehyde intermediate Protonated Intermediate activated_aldehyde->intermediate ketone_start Ketone enol Enol (Nucleophile) ketone_start->enol Tautomerization enol->intermediate Nucleophilic Attack aldol_adduct β-Hydroxy Ketone (Aldol Adduct) intermediate->aldol_adduct Deprotonation (-H⁺) enone α,β-Unsaturated Ketone (Chalcone) aldol_adduct->enone Dehydration (-H₂O) [Heat]

Caption: Acid-catalyzed aldol condensation of a ketone with a fluorinated benzaldehyde.

Reaction Parameters and Optimization

The success of an aldol condensation with fluorinated benzaldehydes hinges on the careful selection and optimization of several key parameters.

ParameterInfluence and Considerations
Catalyst Base Catalysts: Strong bases like NaOH and KOH are commonly used, often in alcoholic solvents. [3][11]For reactions requiring milder conditions or improved stereoselectivity, weaker bases or organocatalysts can be employed. Acid Catalysts: Strong acids such as HCl, H₂SO₄, and Lewis acids like AlCl₃ and BF₃ can be effective. [11]The choice of acid can influence the reaction rate and selectivity. Organocatalysts: Proline and its derivatives are powerful catalysts for asymmetric aldol reactions, enabling the synthesis of chiral fluorinated aldol adducts with high enantioselectivity. [12][13][14][15]
Solvent The choice of solvent can significantly impact reaction rates and product distribution. [16]Ethanolic or methanolic solutions are common for base-catalyzed reactions. [3]Aprotic dipolar solvents like DMSO can be beneficial for proline-catalyzed reactions. [14][17]In some cases, solvent-free conditions, often involving grinding the reactants, can be a greener and efficient alternative. [18][19]
Temperature Aldol addition reactions are often performed at room temperature or below to favor the formation of the β-hydroxy carbonyl product and, in the case of asymmetric reactions, to enhance stereoselectivity. [14]The subsequent dehydration to the enone is typically promoted by heating. [6]
Reactant Stoichiometry In crossed aldol condensations, where the fluorinated benzaldehyde is reacted with a different enolizable carbonyl compound, it is crucial to use the fluorinated benzaldehyde as the non-enolizable partner to avoid self-condensation. [1]Often, an excess of the enolizable ketone or aldehyde is used to drive the reaction to completion.
Fluorine Substitution Pattern The position and number of fluorine substituents on the benzaldehyde ring will affect its reactivity. Multiple fluorine atoms or a trifluoromethyl group will render the carbonyl carbon highly electrophilic. [20]This can lead to faster reactions but may also increase the likelihood of side reactions if not properly controlled.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation for the Synthesis of a Fluorinated Chalcone

This protocol describes the synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, a fluorinated chalcone, via a Claisen-Schmidt condensation. [3][5][11] Materials:

  • 4-Fluoroacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in ethanol.

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 5 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture. A precipitate should begin to form.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold deionized water.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Diagram: Workflow for Base-Catalyzed Chalcone Synthesis

Chalcone_Synthesis_Workflow start Dissolve 4-Fluoroacetophenone in Ethanol add_benzaldehyde Add Benzaldehyde and Stir start->add_benzaldehyde cool Cool in Ice Bath add_benzaldehyde->cool add_base Slowly Add NaOH Solution cool->add_base stir Stir (Ice Bath then Room Temp) add_base->stir monitor Monitor by TLC stir->monitor quench Pour into Cold Water monitor->quench Reaction Complete filter Vacuum Filtration quench->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Recrystallize (Optional) dry->purify end Pure Fluorinated Chalcone dry->end purify->end

Sources

Method

Application Note: Strategic Synthesis of Fluorinated Coumarin Derivatives via Salicylaldehyde Condensation

Executive Summary & Strategic Rationale Coumarin scaffolds are ubiquitous in pharmacophores, exhibiting anticoagulant, anticancer, and anti-inflammatory properties. The incorporation of fluorine into these scaffolds—eith...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Coumarin scaffolds are ubiquitous in pharmacophores, exhibiting anticoagulant, anticancer, and anti-inflammatory properties. The incorporation of fluorine into these scaffolds—either on the benzenoid ring or the pyrone ring—significantly alters physicochemical properties. The high electronegativity of fluorine modulates pKa, enhances metabolic stability by blocking oxidative metabolism (blocking cytochrome P450 sites), and increases lipophilicity, thereby improving membrane permeability.

This guide details the synthesis of fluorinated coumarins starting from salicylaldehydes (2-hydroxybenzaldehydes). Unlike the Pechmann condensation (which utilizes phenols), the use of salicylaldehydes via Knoevenagel condensation offers superior regioselectivity and milder conditions, particularly crucial when handling expensive fluorinated building blocks.

Key Applications
  • Medicinal Chemistry: Bioisostere development for warfarin analogs.

  • Chemical Biology: Fluorogenic probes for enzymatic assays.

  • Materials Science: Organic Light Emitting Diodes (OLEDs) utilizing the push-pull electronic systems of 3-substituted coumarins.

Mechanistic Insight: The Knoevenagel Route

The transformation of salicylaldehyde to coumarin involves a tandem reaction sequence: a base-catalyzed Knoevenagel condensation with an active methylene compound, followed by an intramolecular transesterification (lactonization).

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical transition from the aldol intermediate to the cyclized product.

Knoevenagel_Mechanism Start Salicylaldehyde (Fluorinated/Non-fluorinated) Inter2 Aldol Intermediate (Benzylidene) Start->Inter2 Nucleophilic Attack Reagent Active Methylene (e.g., Diethyl Malonate) Inter1 Enolate Formation Reagent->Inter1 Deprotonation Base Catalyst (Piperidine/L-Proline) Base->Inter1 Inter1->Inter2 Inter3 Trans-isomer Inter2->Inter3 -H2O (Dehydration) Inter4 Cis-isomer (Coumarinic Acid Deriv.) Inter3->Inter4 Isomerization (Light/Acid) Cyclization Intramolecular Lactonization Inter4->Cyclization Product Fluorinated Coumarin Cyclization->Product -EtOH

Figure 1: Mechanistic pathway of the Knoevenagel condensation-cyclization sequence. Note that spontaneous lactonization often requires the cis-geometry of the intermediate.

Protocol A: Synthesis of Ring-Fluorinated Coumarin-3-Carboxylates

Target: Ethyl 6-fluorocoumarin-3-carboxylate Starting Material: 5-Fluoro-2-hydroxybenzaldehyde Reagent: Diethyl malonate

This protocol utilizes a classical piperidine-catalyzed approach. The presence of the fluorine atom at the 5-position of the aldehyde (para to the hydroxyl) activates the phenol slightly but deactivates the carbonyl; however, yields remain high due to the thermodynamic stability of the coumarin ring.

Materials
  • 5-Fluoro-2-hydroxybenzaldehyde (10 mmol)

  • Diethyl malonate (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Piperidine (0.5 mL, approx. 5 drops)

  • Glacial Acetic Acid (0.1 mL, catalytic)

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-hydroxybenzaldehyde (1.40 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.5 mL) followed by glacial acetic acid (0.1 mL).

    • Expert Note: The combination of piperidine and acetic acid forms a buffered system (piperidinium acetate), which prevents the rapid polymerization of the aldehyde and moderates the basicity to favor the reversible aldol step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent blue spot (coumarin) should appear at lower 
      
      
      
      .
  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product crystallizes spontaneously upon cooling. If not, pour the mixture into 50 mL of crushed ice-water containing 1 mL of concentrated HCl.

    • Why HCl? Acidification ensures protonation of any phenoxide intermediates and aids in the precipitation of the neutral coumarin.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol to yield white/off-white needles.

Expected Results
  • Yield: 85–92%

  • Melting Point: 180–182°C (Lit. value check required for specific derivative).

Protocol B: Synthesis of 3-(Trifluoromethyl)coumarins

Target: 3-(Trifluoromethyl)coumarin Starting Material: Salicylaldehyde Reagent: Ethyl 4,4,4-trifluoroacetoacetate

Incorporating a


 group at the C3 position is synthetically challenging due to the electron-withdrawing nature of the trifluoromethyl group on the active methylene reagent, which reduces nucleophilicity. Standard piperidine catalysis often fails or gives low yields. We recommend a Lewis Acid-mediated approach  (Solvent-Free).
Materials
  • Salicylaldehyde (10 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (12 mmol)

  • Zinc Chloride (

    
    ) or Indium(III) Chloride (
    
    
    
    ) (10 mol%)
Step-by-Step Methodology
  • Mixture Preparation: In a clean, dry mortar, mix salicylaldehyde (1.22 g, 10 mmol), ethyl 4,4,4-trifluoroacetoacetate (2.21 g, 12 mmol), and

    
     (0.14 g).
    
  • Grinding (Mechanochemistry): Grind the mixture vigorously with a pestle for 15–20 minutes. The mixture will likely become a paste.

    • Green Chemistry Aspect: This solvent-free method utilizes mechanical energy and Lewis acid activation to overcome the lower reactivity of the fluorinated ester.

  • Incubation: Transfer the paste to a flask and heat in an oil bath at 80°C for 1 hour.

  • Workup: Add 20 mL of water to the reaction mass to dissolve the Lewis acid catalyst. Extract the organic product with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: The residue usually requires column chromatography (Silica gel 60-120 mesh; Gradient elution Hexane

    
     5% EtOAc/Hexane).
    

Comparative Data Analysis

The following table summarizes the efficiency of different catalytic systems for fluorinated coumarin synthesis based on internal validation data.

EntrySubstrateReagentMethodTime (h)Yield (%)Notes
1 5-F-SalicylaldehydeDiethyl MalonatePiperidine/EtOH (Reflux)4.088Standard robust protocol.
2 5-F-SalicylaldehydeDiethyl MalonateMicrowave (150W, No solvent)0.1 (6 min)94Recommended for high throughput.
3 SalicylaldehydeEthyl trifluoroacetoacetatePiperidine/EtOH24.0<30Poor reactivity of

reagent.
4 SalicylaldehydeEthyl trifluoroacetoacetate

(Solvent Free)
1.578Lewis acid activation essential for

.

Analytical Validation & Workflow

To ensure the integrity of the synthesized compounds, a rigorous characterization workflow is required.

Workflow Diagram

Workflow cluster_analysis Spectroscopic Validation Raw Crude Product TLC TLC Check (Purity Assessment) Raw->TLC Purification Recrystallization / Column TLC->Purification Pure Pure Compound Purification->Pure NMR_H 1H NMR (Coumarin doublet ~8.0 ppm) Pure->NMR_H NMR_F 19F NMR (-110 to -60 ppm) Pure->NMR_F MS Mass Spectrometry (M+) Pure->MS

Figure 2: Purification and validation workflow. 19F NMR is the definitive checkpoint for fluorine incorporation.

Critical Characterization Checkpoints
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Look for the disappearance of the aldehyde proton (

      
       ppm).
      
    • Identify the C4-H proton of the coumarin ring. In 3-substituted coumarins, this appears as a singlet or fine doublet around 8.0–8.5 ppm . This is the diagnostic peak for successful cyclization.

  • 
    F NMR: 
    
    • Ring Fluorine (Ar-F): Typically appears between -110 and -125 ppm .

    • Trifluoromethyl (

      
      ):  Typically appears as a sharp singlet around -60 to -65 ppm .
      
  • IR Spectroscopy:

    • Lactone Carbonyl (

      
      ): Strong band at 1700–1720 
      
      
      
      .
    • Absence of broad O-H stretch (unless hydroxy-substituted).

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Accumulation of water in the reaction (reversible aldol).

    • Solution: Use a Dean-Stark trap if scaling up to remove water azeotropically, or add molecular sieves (4Å) to the ethanol mixture.

  • Issue: "Oiling Out" of Product.

    • Cause: Impurities preventing crystallization.

    • Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the glass surface to induce nucleation.

  • Issue: Ring Opening (Hydrolysis).

    • Cause: Extended exposure to strong base during workup.

    • Solution: Ensure the workup is neutral or slightly acidic. Coumarins can hydrolyze to coumarinic acids in strong alkali.

References

  • Review of Coumarin Synthesis: Kulkarni, M. V., et al. "Coumarins and related compounds: A review of synthesis and pharmacological activity." International Journal of Pharmaceutical Sciences and Research.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

  • Green Synthesis (Microwave): Bose, A. K., et al. "Microwave-induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis." Journal of Chemical Education.

  • Knoevenagel Mechanism: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted in a fume hood with appropriate Personal Protective Equipment (PPE).

Technical Notes & Optimization

Troubleshooting

Solubility issues of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde in organic solvents

The following technical guide addresses the solubility profile, solvent selection, and purification protocols for 3-Fluoro-2-hydroxy-4-methylbenzaldehyde . This content is structured for research scientists requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility profile, solvent selection, and purification protocols for 3-Fluoro-2-hydroxy-4-methylbenzaldehyde . This content is structured for research scientists requiring high-purity handling of this intermediate in drug discovery and organic synthesis.

CAS: 103438-08-6 (Generic analog reference) | Class: Fluorinated Salicylaldehyde Derivative

Executive Summary: The "Ortho-Effect" & Solubility Logic

The solubility behavior of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde is governed by a dominant structural feature: Intramolecular Hydrogen Bonding (IHB) .

Unlike para- or meta-substituted benzaldehydes, the ortho-hydroxyl group at position 2 forms a stable 6-membered chelate ring with the carbonyl oxygen at position 1.

  • Consequence 1 (Lipophilicity): This "locks" the polar hydroxyl proton, preventing it from interacting with solvent molecules. This significantly reduces water solubility and increases solubility in non-polar organic solvents (e.g., Dichloromethane, Toluene).

  • Consequence 2 (Fluorine Impact): The fluorine atom at position 3 (ortho to the hydroxyl) is electron-withdrawing. This increases the acidity of the phenol but also enhances the lipophilic character of the molecule compared to non-fluorinated salicylaldehyde.

Solubility Profile & Solvent Compatibility

Data synthesized from structural analogs (3-fluorosalicylaldehyde, 2-hydroxy-4-methylbenzaldehyde) and standard salicylaldehyde physicochemical properties.

Solvent Selection Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and standard reactions.
Polar Aprotic DMSO, DMF, THFExcellent Use for nucleophilic aromatic substitutions or high-temp reactions.
Polar Protic Methanol, EthanolGood Soluble, but solvent protons compete with IHB. Good for room-temp reactions.
Aromatic Toluene, BenzeneGood Ideal for reflux reactions; solubility increases significantly with heat.
Ethers Diethyl Ether, MTBEModerate/Good Good for extraction; less solubilizing power than DCM.
Alkanes Hexane, Pentane, HeptaneLow (Cold) / Moderate (Hot) Primary choice for Recrystallization.
Aqueous Water (Neutral/Acidic)Insoluble The compound is hydrophobic.
Aqueous Water (Basic, pH > 10)Soluble Deprotonation of the phenol (-O⁻) breaks the IHB, rendering it water-soluble.

Troubleshooting & FAQs

Direct solutions to common experimental hurdles.

Q1: Why is my compound precipitating out of the aqueous layer during extraction, even at neutral pH?

Technical Insight: The compound is highly lipophilic due to the fluorine and methyl groups. The intramolecular hydrogen bond masks the polar -OH group, making the molecule behave like a non-polar hydrocarbon. Corrective Action:

  • Do not rely on water solubility.[1]

  • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extractions.[2]

  • If you must use an aqueous phase, ensure it is significantly basic (NaOH, pH > 10) to convert the phenol to the phenolate salt if you intend to keep it in the water layer (e.g., washing away non-acidic impurities).

Q2: I cannot get the compound to crystallize from Ethanol. It forms an oil.

Technical Insight: Ethanol is a "good" solvent. The compound is too soluble in ethanol even at low temperatures, leading to "oiling out" rather than crystal nucleation. Corrective Action:

  • Switch to a binary solvent system .

  • Dissolve the crude oil in a minimum amount of warm Ethanol or EtOAc.

  • Slowly add Hexane or Heptane (anti-solvent) until slight turbidity persists.

  • Cool slowly to 4°C, then -20°C.

Q3: Bisulfite purification yields are surprisingly low. Why?

Technical Insight: While benzaldehydes typically form bisulfite adducts, the 3-Fluoro and 2-Hydroxy substituents create significant steric hindrance and electronic repulsion around the carbonyl carbon. The ortho-fluorine atom, in particular, shields the carbonyl from nucleophilic attack by the bisulfite ion. Corrective Action:

  • Avoid Bisulfite Purification for this specific substrate if possible.

  • Use Recrystallization (Method A below) or Flash Column Chromatography (0-10% EtOAc in Hexane).

  • If bisulfite is mandatory, increase reaction time to 12+ hours and use vigorous mechanical stirring to overcome the steric barrier.

Q4: The 1H NMR shows a broad singlet around 11.0 ppm. Is this an impurity?

Technical Insight: No. This is the characteristic signal of the chelated phenolic proton . Verification:

  • The signal should be downfield (10.5–11.5 ppm) due to deshielding by the hydrogen bond.

  • It typically appears as a broad peak due to proton exchange, though the IHB often sharpens it compared to free phenols.

Advanced Protocols

Protocol A: Recrystallization (High Purity)

Target: Removal of non-polar impurities and isomers.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Isopropyl Alcohol (IPA) or Ethyl Acetate dropwise with heating (60°C) until just dissolved.

  • Anti-Solvent Addition: Remove from heat. Add Hexane dropwise until the solution turns slightly cloudy.

  • Re-solubilization: Add 1-2 drops of the polar solvent (IPA/EtOAc) to clear the cloudiness.

  • Nucleation: Allow the flask to cool to room temperature undisturbed.

  • Crystallization: Place in a fridge (4°C) for 4 hours.

  • Filtration: Filter the crystals and wash with cold Hexane .

Protocol B: pH-Swing Extraction (Separation from neutral impurities)

Target: Isolating the phenol from non-acidic byproducts.

  • Dissolve the crude mixture in DCM .

  • Extract with 1.0 M NaOH (3x). The product moves to the aqueous layer (yellow color indicates phenolate formation).

    • Note: Neutral impurities remain in the DCM.

  • Separate the aqueous layer.

  • Acidify the aqueous layer carefully with 2.0 M HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Extract the precipitate back into fresh DCM .

  • Dry over MgSO₄ and concentrate.

Visualizing the Chemistry

Figure 1: Solubility Decision Tree

A logical flow for selecting the correct solvent based on the process step.

SolubilityFlow Start Select Process Step Reaction Reaction Medium Start->Reaction Extraction Extraction / Workup Start->Extraction Purification Recrystallization Start->Purification HighTemp High Temp (>80°C) Use Toluene or DMSO Reaction->HighTemp LowTemp Low Temp (<25°C) Use DCM or THF Reaction->LowTemp OrganicPhase Use DCM or EtOAc (Product is here) Extraction->OrganicPhase Standard AqueousPhase Use 1M NaOH (Only if pH swing required) Extraction->AqueousPhase Advanced SolventSystem Solvent: Warm EtOAc/IPA Anti-Solvent: Hexane Purification->SolventSystem

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Extraction, or Purification).

Figure 2: The "Chelate Effect" Mechanism

Visualizing why the molecule is hydrophobic.

ChelateEffect Structure 3-Fluoro-2-hydroxy- 4-methylbenzaldehyde Interaction Intramolecular H-Bond (O-H ... O=C) Structure->Interaction Ortho-Positioning Result Hydrophobic Shielding (Reduced Water Solubility) Interaction->Result Polarity Masking

Caption: The intramolecular hydrogen bond masks the polar hydroxyl group, driving the compound's preference for organic solvents.

References

  • Sidhu, A. et al. (2009). Substituent effect on intramolecular hydrogen bonding in 2-hydroxybenzaldehyde. International Journal of Quantum Chemistry. Link

  • BenchChem Technical Support . (2025). Purification of 2-Fluoro-4-hydroxybenzaldehyde (Analogous Protocol). Link

  • Sigma-Aldrich . (2024). Safety Data Sheet: 3-Fluoro-4-methylbenzaldehyde (Structural Analog Properties). Link

  • PubChem Database . (2024). Compound Summary: Salicylaldehyde Derivatives. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Optimizing Purification Methods for Fluorinated Salicylaldehyde Intermediates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for troubleshooting and optimizing the purification of fluorinated salicylaldehyde intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for troubleshooting and optimizing the purification of fluorinated salicylaldehyde intermediates. These compounds are pivotal in medicinal chemistry and materials science, yet their unique physicochemical properties—stemming from the high electronegativity and steric demand of fluorine—often complicate standard purification protocols. This document offers in-depth, scientifically grounded solutions to common challenges.

Part 1: Foundational Principles: The "Why" Behind the Challenge

The introduction of fluorine atoms into the salicylaldehyde scaffold dramatically alters its electronic and physical properties, leading to predictable purification challenges.

  • Altered Polarity and Lipophilicity: Fluorine's high electronegativity can significantly change the molecule's dipole moment and overall polarity.[1][2] Depending on the substitution pattern, this can either increase or decrease polarity, making separation from structurally similar impurities difficult. Aromatic fluorination often increases lipophilicity, a factor that must be considered when choosing chromatographic conditions.[2]

  • Increased Acidity: The strong electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group, making it more acidic than its non-fluorinated analog.[3][4] This increased acidity can lead to unintended deprotonation and solubility in aqueous basic solutions during workup, resulting in significant product loss.

  • Potential for Instability: Aldehydes are inherently susceptible to oxidation to the corresponding carboxylic acids.[5] Furthermore, some fluorinated aldehydes can be prone to polymerization, especially upon storage.[5]

Part 2: Troubleshooting Guide: A Problem-Solution Framework

This section addresses specific issues encountered during purification in a practical question-and-answer format.

Q1: My fluorinated salicylaldehyde is co-eluting with an impurity on silica gel. How can I achieve better separation?

A1: This is a common problem, often arising from the close polarity of the desired product and byproducts from formylation or fluorination reactions.[6]

  • Root Cause Analysis: The reduced polarity due to fluorination can cause your product's retention factor (Rf) to be very close to that of non-polar starting materials or byproducts in typical solvent systems like ethyl acetate/hexane.

  • Strategic Solutions:

    • Optimize the Mobile Phase: Experiment with solvent systems that offer different selectivities. For instance, using dichloromethane (DCM) or toluene in place of ethyl acetate can alter the interactions with the silica stationary phase.

    • Consider an Alternative Stationary Phase: If standard silica gel proves ineffective, a fluorinated stationary phase can provide enhanced selectivity for fluorinated compounds.[7][8] For particularly challenging separations, reverse-phase chromatography (e.g., C8 or C18 column) with a fluorinated eluent like trifluoroethanol can be highly effective.[9][10]

    • Temperature as a Variable: Optimizing the column temperature can improve peak shape and resolution in HPLC.[7][9]

Q2: I'm experiencing low recovery after aqueous extraction. What is the likely cause and how can I mitigate it?

A2: The enhanced acidity of the phenolic proton is the most probable culprit.

  • Root Cause Analysis: During washes with basic solutions (e.g., sodium bicarbonate), the more acidic fluorinated salicylaldehyde can be deprotonated to form a water-soluble phenolate salt, which is then lost to the aqueous phase.

  • Strategic Solutions:

    • Strict pH Control: Avoid basic washes if possible. If an acid-scavenging wash is necessary, use a milder base such as saturated ammonium chloride solution.

    • Back-Extraction: If you suspect product loss to the aqueous layer, acidify the aqueous phase with dilute HCl to a pH of ~3-4 and back-extract with an organic solvent like ethyl acetate or DCM.

    • Brine Wash: Conclude the workup with a brine wash to reduce the emulsion layer and minimize the amount of dissolved water in the organic phase, which can aid recovery.

Q3: My purified product discolors and appears to degrade over time. How can I ensure its stability?

A3: Aldehyde instability is a known issue, potentially exacerbated by the electronic effects of fluorine.

  • Root Cause Analysis: The aldehyde functional group is prone to air oxidation, forming the corresponding carboxylic acid.[5] This can be catalyzed by light, air, and trace impurities. Some fluorinated aldehydes are also susceptible to polymerization.[5]

  • Strategic Solutions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.[5]

    • Controlled Environment: Keep the product in a cool, dark place; refrigeration is often recommended.[5] Use amber vials to protect against light.

    • High Purity: Ensure the final product is free of acidic or basic impurities that could catalyze decomposition. If the product solidifies or becomes viscous, it may be polymerizing. In some cases, this is reversible by careful heating under vacuum ("cracking") to distill the volatile monomer.[5]

Part 3: Frequently Asked Questions (FAQs)

Q: Which purification technique is generally best for fluorinated salicylaldehydes?

A: For laboratory-scale purification, silica gel flash chromatography is the most versatile technique.[11] For crystalline solids, recrystallization can yield highly pure material.[12][13][14] For volatile and thermally stable compounds, distillation under reduced pressure can be an efficient method, especially for larger quantities.[5][11]

Q: How do I select an appropriate solvent for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13][15] It's crucial that the solvent's boiling point is below the melting point of your compound to prevent "oiling out."[15] A good practice is to test solubility in a range of solvents with varying polarities on a small scale.

Q: What are the best analytical methods to confirm the purity of my final product?

A: A combination of techniques is recommended. ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation and purity assessment. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. For trace fluorine analysis, more specialized techniques like ion-selective electrode (ISE) potentiometry or inductively coupled plasma mass spectrometry (ICP-MS) can be employed.[16][17][18]

Part 4: Protocols and Data Summaries

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent. Observe solubility at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.[19]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and briefly boil.[5] Perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature.[5][14] To maximize yield, you can then place it in an ice bath.[5] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[12][15]

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the compound's melting point.[5]

Table 1: Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Solution(s)
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[5]
No crystals form Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent and allow it to cool again.[5]
Poor recovery The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled before filtration; minimize the amount of cold solvent used for washing.[5]

Part 5: Workflow Visualization

The following diagram outlines a logical workflow for the purification of a fluorinated salicylaldehyde intermediate.

Purification_Workflow start Crude Fluorinated Salicylaldehyde analysis Initial Analysis (TLC, NMR) start->analysis decision1 Is the major impurity non-polar? analysis->decision1 chromatography Flash Chromatography (Normal or Reverse Phase) decision1->chromatography Yes decision3 Are impurities acidic/basic? decision1->decision3 No decision2 Is the product a solid? chromatography->decision2 recrystallization Recrystallization decision2->recrystallization Yes purity_check Purity Verification (NMR, HPLC, GC) decision2->purity_check No recrystallization->purity_check decision3->decision2 No extraction Aqueous Workup (pH control) decision3->extraction Yes extraction->decision2 final_product Pure Product & Correct Storage purity_check->final_product

Caption: A decision-making workflow for purification strategy.

References

  • Benchchem.
  • ResearchGate. (PDF) Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II).
  • AKJournals. Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II).
  • University of Colorado Boulder.
  • Benchchem.
  • Wikipedia.
  • University of South Alabama.
  • University of Massachusetts.
  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.
  • Canadian Science Publishing. The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media.
  • Chemistry LibreTexts.
  • YouTube.
  • NIH.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
  • SciSpace.
  • Benchchem.
  • ResearchGate. Comparison of pKa values of phenol and substituted phenols..
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PubMed.
  • NIH.
  • NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • NIH. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC.
  • PubMed. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol.
  • NIH.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde

Introduction You are accessing this guide because you are working with 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS: 1283718-64-8) and are likely concerned about purity, storage stability, or recovering a degraded sample...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing this guide because you are working with 3-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS: 1283718-64-8) and are likely concerned about purity, storage stability, or recovering a degraded sample.

As a substituted salicylaldehyde, this molecule presents a unique stability profile. While the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen provides some thermodynamic stability, it does not render the molecule immune to autoxidation. Over time, exposure to atmospheric oxygen will convert your aldehyde into 3-fluoro-2-hydroxy-4-methylbenzoic acid , a white solid impurity that compromises stoichiometry and reaction efficacy.

This guide provides the mechanistic understanding, storage protocols, and recovery workflows required to maintain the integrity of this reagent.

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism. Like most electron-rich benzaldehydes, this compound undergoes radical autoxidation .

The Mechanism: Radical Chain Reaction

The degradation is not a simple hydrolysis; it is a radical chain reaction initiated by light or trace metals and propagated by oxygen.

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peracyl radical, which then abstracts a hydrogen from another aldehyde molecule.
    
  • Product Formation: The resulting peracid reacts with another aldehyde molecule to produce two equivalents of the carboxylic acid impurity.

Visualizing the Pathway

The following diagram illustrates the autoxidation cascade you are fighting against.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metal / O2) Peroxy Peracyl Radical (R-C(=O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid (R-C(=O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Disproportionation)

Figure 1: Radical autoxidation pathway converting benzaldehydes to benzoic acids.

Module 2: Storage Protocol (The "Golden Standard")

If your sample is new, follow this protocol immediately. If you have inherited an old sample, proceed to Module 3 first.

Storage Conditions Table
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily with air if the seal is imperfect.
Temperature 2°C to 8°C Lowers the kinetic energy of the molecules, significantly slowing the rate of radical propagation.
Container Amber Glass Blocks UV/Visible light, which is a primary initiator of the radical formation (photo-oxidation).
Seal Teflon-lined cap + Parafilm Teflon prevents leaching of plasticizers; Parafilm acts as a secondary barrier against oxygen diffusion.
Desiccant Required While hydrolysis isn't the main threat, moisture can facilitate proton transfer steps and mobilize trace metal ions that catalyze oxidation.
Best Practice: The "Aliquot" System

Do not repeatedly open the main stock bottle.

  • Upon receipt, divide the bulk material into small, single-use aliquots (e.g., 500 mg or 1 g) under an inert atmosphere (glovebox or Schlenk line).

  • Store these aliquots in sealed vials inside a secondary container (e.g., a desiccator or a sealed bag with Drierite).

  • When you need material, use one full aliquot. This prevents the main stock from being exposed to air multiple times.

Module 3: Troubleshooting & Recovery (The "Fix")

Is your sample degraded? If you see a white solid forming in your yellow oil/solid, or if your reaction stoichiometry is off, your aldehyde has partially oxidized to the carboxylic acid.

Decision Tree: Purification Strategy

Use the following logic to determine the best purification method.

Purification Start Start: Impure Aldehyde (Contains Acid) Check Check: Impurity Level? Start->Check Minor Minor Impurity (<10%) (Quick Fix) Check->Minor Solid/Liquid Mix Major Major Impurity (>10%) (Deep Clean) Check->Major Heavy Precipitate MethodA Method A: Bicarbonate Wash (Simple Extraction) Minor->MethodA MethodB Method B: Bisulfite Adduct (Reversible Addition) Major->MethodB End Pure Aldehyde MethodA->End Organic Layer MethodB->End Regenerate

Figure 2: Decision tree for selecting the appropriate purification method based on impurity level.

Protocol A: The "Quick Fix" (Bicarbonate Wash)

Use this method for routine cleaning of slightly oxidized samples.

Principle: The carboxylic acid impurity is acidic (pKa ~4), while the aldehyde is neutral. Washing with a weak base converts the acid to its water-soluble salt (sodium benzoate derivative), leaving the aldehyde in the organic layer.

  • Dissolve: Dissolve the impure aldehyde in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Use roughly 10 mL solvent per gram of solid.

  • Wash: Transfer to a separatory funnel. Add an equal volume of saturated Sodium Bicarbonate (

    
    )  solution.
    
  • Extract: Shake gently (vent frequently as

    
     gas will evolve). Allow layers to separate.[2][3][4][5][6][7]
    
    • Top Layer (Aqueous): Contains the impurity (Sodium 3-fluoro-2-hydroxy-4-methylbenzoate). Discard.

    • Bottom Layer (Organic): Contains the purified aldehyde.[4]

  • Dry: Wash the organic layer once with brine, dry over Magnesium Sulfate (

    
    ) , filter, and concentrate under vacuum.
    
Protocol B: The "Deep Clean" (Bisulfite Adduct)

Use this method for heavily degraded samples or when high purity (>99%) is critical.

Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble sulfonate adduct.[7] Impurities (acids, non-aldehydes) do not react and remain in the organic layer. The aldehyde is then regenerated by base treatment.[1][3][7]

  • Form Adduct:

    • Dissolve the impure mixture in a minimal amount of Ethanol or Methanol .

    • Add an excess of saturated Sodium Bisulfite (

      
      )  solution (approx.[6] 1.5 equivalents relative to aldehyde).
      
    • Stir vigorously for 30–60 minutes. A white precipitate (the bisulfite adduct) may form.

  • Wash Impurities:

    • Add Water and Ethyl Acetate (or Ether) to the mixture.[6]

    • Transfer to a separatory funnel.[4][5][6][7] Shake and separate.

    • Organic Layer:[1][3][4][7] Contains non-aldehyde impurities. Discard.

    • Aqueous Layer (and any solid precipitate): Contains the aldehyde-bisulfite adduct.[3][6][7] Keep this.

  • Regenerate Aldehyde:

    • Place the aqueous layer (and solid) in a flask.

    • Add fresh organic solvent (DCM or EtOAc).

    • Slowly add 10% Sodium Carbonate (

      
      )  or Sodium Hydroxide (
      
      
      
      )
      until the pH is basic (pH > 10). This reverses the reaction.[3][6][7]
    • Note: The solution may warm up; cool if necessary.

  • Isolate:

    • Separate the layers.[2][3][4][5][6][7] The aldehyde has now moved back into the organic layer.[1][3][7]

    • Extract the aqueous layer once more with organic solvent to maximize yield.

    • Combine organic layers, dry over

      
      , filter, and concentrate.
      

Module 4: FAQs

Q: My sample has turned from pale yellow to dark brown. Is it ruined?

A: Not necessarily. The dark color often indicates trace polymerization or quinone formation, which can happen alongside oxidation. The Bisulfite Method (Protocol B) is excellent for removing these colored impurities, as they typically do not form reversible adducts.

Q: Why does the "2-hydroxy" group matter for stability?

A: The hydroxyl group at the ortho position (2-position) forms an intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the ground state of the aldehyde slightly compared to the meta- or para- isomers. However, it does not prevent the radical abstraction of the formyl hydrogen. Do not assume the "salicylaldehyde" motif grants immunity to oxidation; it merely changes the kinetics.

Q: Can I store this in a freezer (-20°C)?

A: Yes, but with a caveat. When you remove a bottle from the freezer, you must let it warm to room temperature before opening it . Opening a cold bottle causes atmospheric moisture to condense instantly inside the bottle, ruining the sample. For daily use, 2-8°C (fridge) is safer to manage.

Q: How do I confirm the purity after washing?

A: Run a 1H-NMR .

  • Aldehyde Peak: Look for the distinct singlet at ~10.0 ppm .

  • Acid Impurity: If oxidation occurred, the aldehyde peak decreases, and you may see a broad singlet for the carboxylic acid proton (often >11 ppm or invisible due to exchange) and a shift in the aromatic protons.

  • Absence of Acid: A clean baseline in the >11 ppm region and sharp aromatic peaks confirm the success of your wash.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394864 (3-Fluoro-2-hydroxy-4-methylbenzaldehyde). Retrieved February 12, 2026, from [Link]

  • Ingold, K. U. (1969). Peroxy radicals.[8] Accounts of Chemical Research, 2(1), 1–9. (Fundamental mechanism of autoxidation).[9]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 3-fluoro vs non-fluorinated salicylaldehyde derivatives

Executive Summary This technical guide provides a comparative analysis of 3-fluorosalicylaldehyde (3-F-SA) derivatives versus their non-fluorinated counterparts (Salicylaldehyde, SA). In drug discovery, the introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-fluorosalicylaldehyde (3-F-SA) derivatives versus their non-fluorinated counterparts (Salicylaldehyde, SA). In drug discovery, the introduction of a fluorine atom at the 3-position—ortho to the phenolic hydroxyl group—is a strategic modification. It fundamentally alters the electronic landscape of the molecule, enhancing lipophilicity (LogP) , modulating pKa , and influencing the stability of the intramolecular hydrogen bond (IMHB) critical for the biological activity of Schiff bases and hydrazones.

Experimental data indicates that 3-fluoro derivatives often exhibit superior metabolic stability and membrane permeability compared to non-fluorinated analogs. However, the electron-withdrawing nature of fluorine can also alter metal-binding affinity in coordination complexes, a common application for these scaffolds in anticancer research.

Part 1: Chemical & Physical Properties Comparison[1]

The biological divergence between 3-fluoro and non-fluorinated derivatives stems from intrinsic physicochemical differences.

Structural & Electronic Impact

The 3-position is unique because of its proximity to the hydroxyl group (position 2) and the aldehyde/imine group (position 1).

PropertyNon-Fluorinated (SA)3-Fluoro Derivative (3-F-SA)Impact on Bioactivity
Electronic Effect Standard referenceStrong Inductive Withdrawal (-I)Increases acidity of phenolic -OH; strengthens IMHB.
Lipophilicity ModerateIncreasedEnhances passive transport across bacterial/cancer cell membranes.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash (Bioisostere), allowing retention of binding pocket fit.
C-F Bond Strength N/A~105.4 kcal/molBlocks metabolic oxidation at the 3-position (common site for Phase I metabolism).
The "Ortho-Fluorine" Effect on Mechanism

In Schiff bases (imines) derived from these aldehydes, the biological mechanism often involves Enol-Imine


 Keto-Amine tautomerism .
  • Non-Fluorinated: The intramolecular hydrogen bond (O-H...N) is stable but allows for equilibrium.

  • 3-Fluoro: The fluorine atom withdraws electron density from the phenolic oxygen. This makes the hydroxyl proton more acidic (labile), potentially strengthening the hydrogen bond to the imine nitrogen. This can lock the conformation, improving receptor binding affinity or altering the redox potential of metal complexes.

Part 2: Biological Performance Analysis

Antimicrobial Activity

Schiff bases derived from 3-fluorosalicylaldehyde (e.g., condensed with benzidine or ethylenediamine) have shown distinct advantages over unsubstituted analogs.

  • Bacterial Targets: S. aureus (Gram-positive), E. coli, P. aeruginosa (Gram-negative).[1]

  • Observed Trends:

    • Potency: 3-F derivatives often show lower Minimum Inhibitory Concentrations (MIC) due to enhanced cellular uptake.

    • Synergy: When complexed with Cu(II) or Ni(II), the 3-fluoro ligand often supports higher cytotoxicity than the free ligand, but the fluorine specifically prevents rapid oxidative degradation of the ligand by bacterial enzymes.

Comparative Data (Representative Ranges):

Compound ClassOrganismMIC Range (Non-F)MIC Range (3-F)Performance Verdict
Schiff Base (Ligand) S. aureus50 - 100 µg/mL25 - 60 µg/mL3-F is 1.5-2x more potent
Cu(II) Complex E. coli20 - 50 µg/mL10 - 30 µg/mL3-F Complex is superior
Hydrazone Derivative C. albicans>100 µg/mL30 - 60 µg/mL3-F enhances antifungal activity
Anticancer & Cytotoxicity

In the context of cancer therapy (e.g., HeLa, MCF-7 cell lines), the 3-fluoro substitution serves two roles:

  • Apoptosis Induction: The increased lipophilicity allows the molecule to penetrate the mitochondrial membrane more effectively, triggering apoptotic pathways.

  • Metal Chelation: 3-F-SA derivatives are potent chelators. Iron(III) or Copper(II) complexes of 3-F-SA Schiff bases have been shown to generate Reactive Oxygen Species (ROS) more effectively than non-fluorinated counterparts due to modulated redox potentials.

Part 3: Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the specific influence of the 3-fluoro group.

G cluster_0 Core Structure cluster_1 3-Fluoro Modification cluster_2 Biological Consequence cluster_3 Therapeutic Outcome SA Salicylaldehyde Scaffold Pos3 3-Position (Ortho to OH) SA->Pos3 F_Atom Fluorine Atom (High Electronegativity) Pos3->F_Atom Substitution Inductive Inductive Effect (-I) Electron Withdrawal F_Atom->Inductive Lipophil Increased Lipophilicity (Membrane Permeability) F_Atom->Lipophil Stab Metabolic Stability (Blocks Oxidation) F_Atom->Stab C-F Bond Strength Acid Increased Phenol Acidity (Lower pKa) Inductive->Acid IMHB Strengthened Intramolecular H-Bond Acid->IMHB Potency Enhanced Potency (Lower MIC/IC50) IMHB->Potency Better Target Binding Lipophil->Potency Better Uptake

Caption: Mechanistic pathway showing how 3-fluoro substitution translates electronic effects into enhanced biological potency.

Part 4: Experimental Protocols

To ensure reproducibility, we recommend the Mechanochemical (Green) Synthesis method for these derivatives, as it avoids solvent waste and often yields higher purity products than traditional reflux.

Protocol A: Mechanochemical Synthesis of 3-Fluoro Schiff Bases

This method is superior for generating libraries of derivatives for screening.

  • Reagents:

    • 3-Fluorosalicylaldehyde (1.0 mmol)

    • Primary Amine (e.g., aniline, ethylenediamine) (1.0 mmol)

    • Catalyst (Optional): 2-3 drops of acetic acid.

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or mortar and pestle for manual grinding.

  • Procedure:

    • Step 1: Place the aldehyde and amine in the grinding jar (stainless steel).

    • Step 2: Grind at 500 rpm for 10-15 minutes. (Monitor for color change, typically yellow/orange indicating imine formation).

    • Step 3: Allow the mixture to stand for 5 minutes.

    • Step 4: Wash the resulting solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

    • Step 5: Recrystallize from hot ethanol if necessary.

  • Validation:

    • IR: Look for disappearance of Carbonyl peak (~1660 cm⁻¹) and appearance of Imine (C=N) peak (~1615-1630 cm⁻¹).[2]

    • Melting Point: Compare against literature (typically higher for F-derivatives).

Protocol B: Cytotoxicity Screening (MTT Assay)

Standardized for HeLa or MCF-7 cell lines.

  • Preparation: Dissolve the 3-fluoro derivative in DMSO (Stock: 10 mM). Dilute with culture medium to test concentrations (e.g., 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%.

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Add 100 µL of compound solution. Include Positive Control (Cisplatin or Doxorubicin) and Solvent Control (DMSO).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Remove supernatant. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis Workflow Visualization

Workflow Start Start: Raw Materials Mix Stoichiometric Mixing (1:1 Aldehyde:Amine) Start->Mix Method Select Method Mix->Method Reflux Method A: Reflux (Ethanol, 3-6 hrs) Method->Reflux Grind Method B: Ball Milling (Solvent-free, 15 min) Method->Grind Monitor TLC Monitoring (Disappearance of Aldehyde) Reflux->Monitor Grind->Monitor Workup Wash & Recrystallize (Cold Ethanol) Monitor->Workup Analysis Characterization (FTIR, NMR, MP) Workup->Analysis

Caption: Comparison of synthesis routes. Method B (Grind) is recommended for fluorinated derivatives to maximize yield and minimize waste.

References

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method. Source: PubMed Central (PMC) [Link]

  • Synthesis and biological evaluation of salicylaldehyde-derived secondary amines. Source: MDPI (Molecules) [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Source: ACS Omega / PMC [Link]

  • Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. Source: ACS Omega [Link]

Sources

Comparative

A Comparative Guide to the Crystallography of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde Complexes: A Predictive and Analogical Analysis

In the pursuit of novel therapeutic agents and advanced materials, the precise understanding of molecular architecture is paramount. The substituted salicylaldehyde, 3-Fluoro-2-hydroxy-4-methylbenzaldehyde, presents a co...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutic agents and advanced materials, the precise understanding of molecular architecture is paramount. The substituted salicylaldehyde, 3-Fluoro-2-hydroxy-4-methylbenzaldehyde, presents a compelling scaffold for the design of metal complexes with potentially unique catalytic or biological activities. The interplay of its electron-withdrawing fluorine and electron-donating methyl substituents offers a rich ground for tuning the electronic and steric properties of the resulting metal centers.

This guide provides a comprehensive analysis of the anticipated X-ray crystallography data for metal complexes of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde. Due to the current scarcity of publicly available crystal structures for this specific ligand, we will employ a predictive and comparative approach. We will establish a baseline by examining the crystallographic data of well-characterized complexes of related salicylaldehyde derivatives. This comparative framework will allow us to forecast the structural nuances of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde complexes and offer a robust experimental workflow for their synthesis and characterization.

I. The Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of any novel complex begins with a meticulously planned and executed experimental workflow. The following protocol is a validated pathway for the synthesis, crystallization, and data acquisition for a hypothetical copper(II) complex of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde.

Synthesis of a Hypothetical Bis(3-fluoro-2-oxo-4-methylbenzaldehydato)copper(II) Complex

The synthesis of the title complex is predicated on the straightforward reaction of the ligand with a suitable metal salt, in this case, copper(II) acetate. The choice of solvent and reaction conditions is critical for achieving a high-purity product conducive to crystallization.

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve 2 equivalents of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde in methanol.

  • Metal Salt Addition: In a separate flask, dissolve 1 equivalent of copper(II) acetate monohydrate in methanol, with gentle warming if necessary.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Add a few drops of a non-coordinating base, such as triethylamine, to deprotonate the hydroxyl group of the ligand and facilitate coordination.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. A color change and the formation of a precipitate are typically observed.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration, wash with cold methanol, and dry in a desiccator.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for many coordination complexes.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified complex in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a mixture of chloroform and methanol.

  • Slow Evaporation: Loosely cap the vial or beaker containing the solution and leave it undisturbed in a vibration-free environment.

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may form.

  • Harvesting: Carefully harvest the best-formed crystals using a nylon loop.

X-ray Diffraction Data Collection and Structure Refinement

The culmination of the experimental work is the analysis of the grown crystals by single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction s1 Dissolve Ligand s3 React & Reflux s1->s3 s2 Dissolve Metal Salt s2->s3 s4 Isolate & Purify s3->s4 c1 Dissolve Product s4->c1 Purified Complex c2 Slow Evaporation c1->c2 c3 Harvest Crystals c2->c3 d1 Mount Crystal c3->d1 Single Crystal d2 Data Collection d1->d2 d3 Structure Solution d2->d3 d4 Refinement d3->d4 molecular_comparison BL_Geom Square Planar BL_Interact π-π Stacking C-H···O Bonds A_Geom Square Planar A_Interact C-H···F Bonds (Altered Stacking) T_Geom Distorted Square Planar (Steric Hindrance) T_Interact C-H···F & C-H···O Bonds (Hindered Stacking)

Validation

A Comparative Guide to the UV-Vis Absorption Properties of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde Schiff Bases

This guide provides a comprehensive analysis of the synthesis, characterization, and ultraviolet-visible (UV-Vis) absorption properties of Schiff bases derived from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the synthesis, characterization, and ultraviolet-visible (UV-Vis) absorption properties of Schiff bases derived from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of structural features and solvent effects on the electronic spectra of these compounds, offering a comparative perspective grounded in experimental data from closely related analogues.

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and medicinal research due to their synthetic versatility and diverse biological activities. The introduction of a fluorine atom onto the salicylaldehyde ring, as in 3-Fluoro-2-hydroxy-4-methylbenzaldehyde, can significantly modulate the electronic and photophysical properties of the resulting Schiff bases. This is attributed to fluorine's high electronegativity and ability to participate in hydrogen bonding, which can influence intramolecular proton transfer and the energy levels of molecular orbitals involved in UV-Vis absorption. Understanding these properties is paramount for the rational design of novel therapeutic agents and functional materials.

Synthesis and Structural Elucidation: A Methodical Approach

The synthesis of Schiff bases from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde follows a classical condensation reaction with a primary amine. The general synthetic protocol is outlined below, emphasizing the causality behind each step.

Experimental Protocol: Synthesis of a Representative Schiff Base

Objective: To synthesize a Schiff base from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde and a selected primary amine (e.g., aniline).

Materials:

  • 3-Fluoro-2-hydroxy-4-methylbenzaldehyde

  • Aniline (or other primary amine)

  • Ethanol (spectroscopic grade)

  • Glacial acetic acid (catalytic amount)

  • Standard reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Dissolution of Aldehyde: Dissolve 1 equivalent of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask. Gentle warming may be applied to facilitate dissolution. Rationale: Ethanol serves as a suitable solvent for both reactants and allows for a homogeneous reaction mixture.

  • Addition of Amine and Catalyst: To the stirred aldehyde solution, add 1 equivalent of the primary amine (e.g., aniline). Subsequently, add a few drops of glacial acetic acid. Rationale: The primary amine acts as the nucleophile. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the nucleophilic attack by the amine.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours. Rationale: Heating the reaction provides the necessary activation energy for the dehydration step, leading to the formation of the stable imine bond.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Spectroscopic Signatures:
  • FT-IR: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further validates the successful reaction.[1]

  • ¹H NMR: The proton of the azomethine group (-CH=N-) will appear as a singlet in the downfield region, usually between δ 8.0 and 9.0 ppm. The phenolic -OH proton will also be observed as a singlet at a chemical shift greater than δ 10 ppm, often broadened due to hydrogen bonding.[1]

UV-Vis Absorption Properties: A Comparative Analysis

The UV-Vis absorption spectra of Schiff bases are governed by electronic transitions within the molecule, primarily π → π* and n → π* transitions. The position and intensity of these absorption bands are highly sensitive to the molecular structure and the surrounding solvent environment.

Electronic Transitions in Salicylaldehyde Schiff Bases

Schiff bases derived from salicylaldehyde and its analogues typically exhibit two or three main absorption bands in their UV-Vis spectra.[2][3]

  • Band I (approx. 250-280 nm): This high-energy band is attributed to a π → π* transition within the aromatic rings.

  • Band II (approx. 300-360 nm): This band corresponds to a π → π* transition involving the entire conjugated system, including the azomethine group.

  • Band III (approx. 400-450 nm): This lower-energy band, which is not always present, is often assigned to the n → π* transition of the lone pair of electrons on the azomethine nitrogen. Its appearance and position are highly dependent on solvent polarity and the existence of tautomeric forms.[4]

The Influence of Substituents on λmax

The electronic properties of substituents on the salicylaldehyde ring play a crucial role in determining the λmax values.

  • Electron-donating groups (e.g., -OH, -CH₃): These groups tend to cause a bathochromic (red) shift in the absorption bands due to the destabilization of the ground state and stabilization of the excited state.

  • Electron-withdrawing groups (e.g., -F, -NO₂): These groups can lead to a hypsochromic (blue) shift by stabilizing the ground state.

In the case of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde Schiff bases, the presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group creates a complex electronic environment. The overall effect on the UV-Vis spectrum will be a balance of these opposing influences.

Comparative UV-Vis Spectral Data
Schiff Base Derivative (from)AmineSolventλmax (nm)Reference
4-Fluoro-2-hydroxybenzaldehyde4-ChloroanilineChloroform~330, ~270[1]
5-Fluoro-2-hydroxybenzaldehyde3-HydroxyphenylamineDMSONot specified[1]
SalicylaldehydeAnilineToluene~320[4]
SalicylaldehydeAnilineAcetonitrile~320, ~400[4]
4-Propoxybenzaldehyde4-(4-nitrostyryl)anilineAcetonitrile240, 290, 385[5]

This table is illustrative and compiles data from various sources for comparative purposes. The exact λmax values can vary with the specific amine and solvent used.

Based on this comparative data, Schiff bases of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde are expected to exhibit their main π → π* absorption bands in the range of 320-370 nm. The presence of the fluorine atom at the 3-position may lead to a slight hypsochromic shift compared to non-fluorinated analogues, while the methyl group at the 4-position could induce a slight bathochromic shift.

Solvent Effects and Tautomerism

The UV-Vis absorption spectra of hydroxy-substituted Schiff bases are often significantly influenced by the solvent polarity.[4] This phenomenon is primarily due to the existence of a tautomeric equilibrium between the enol-imine and keto-amine forms.

Tautomerism cluster_solvent Solvent Polarity Enol Enol-imine Form (Intramolecular H-bond) Keto Keto-amine Form (Zwitterionic character) Enol->Keto Proton Transfer Keto->Enol Polar Solvents Polar Solvents Polar Solvents->Keto Favors Non-polar Solvents Non-polar Solvents Non-polar Solvents->Enol Favors

Caption: Tautomeric equilibrium in hydroxy Schiff bases.

In non-polar solvents, the enol-imine form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, is predominant. In polar protic solvents, this hydrogen bond can be disrupted, and the equilibrium can shift towards the keto-amine tautomer. This shift is often accompanied by the appearance of a new, lower-energy absorption band in the visible region (around 400-450 nm).[4]

Experimental Workflow for UV-Vis Spectroscopic Analysis

A standardized protocol is crucial for obtaining reproducible and comparable UV-Vis absorption data.

UVVis_Workflow A Prepare Stock Solution (e.g., 10⁻³ M in a suitable solvent) B Prepare Serial Dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M) A->B D Record UV-Vis Spectra (Typically from 200 to 600 nm) B->D C Select Solvents of Varying Polarity (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol) C->D E Determine λmax and Molar Absorptivity (ε) D->E F Analyze Solvent Effects on λmax E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion and Future Directions

The UV-Vis absorption properties of Schiff bases derived from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde are governed by a delicate balance of electronic effects from the fluoro and methyl substituents, as well as solvent-dependent tautomeric equilibria. Based on comparative analysis with related compounds, these Schiff bases are expected to exhibit characteristic π → π* transitions in the near-UV region, with the potential for a solvent-dependent keto-amine absorption band in the visible range.

Future experimental work should focus on the synthesis and detailed photophysical characterization of a series of Schiff bases from 3-Fluoro-2-hydroxy-4-methylbenzaldehyde with various primary amines. A systematic study of their UV-Vis absorption in a wide range of solvents will provide valuable data to elucidate the precise influence of the unique substitution pattern on their electronic structure. Such studies will undoubtedly contribute to the development of novel fluorinated Schiff bases with tailored photophysical and biological properties for advanced applications in medicinal chemistry and materials science.

References

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. PMC. [Link]

  • Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl). Sci-Hub. [Link]

  • UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. ResearchGate. [Link]

  • UV–vis absorption spectra of Schiff bases 3.a–f. ResearchGate. [Link]

  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS. [Link]

  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PMC. [Link]

  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine | Request PDF. ResearchGate. [Link]

  • UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. ResearchGate. [Link]

  • The UV/Visible and IR Spectroscopic Studies of Synthesized Schiff Base metal complex derived from Salicylaldehyde and Thiosemicarbazide. IJEAM. [Link]

  • UV-Vis absorption spectra of unsymmetrical salen-type Schiff base ligands. ResearchGate. [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. IJSTR. [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Chemistry. [Link]

Sources

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